molecular formula C12H26N2 B1385890 N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine CAS No. 1040691-47-1

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Número de catálogo: B1385890
Número CAS: 1040691-47-1
Peso molecular: 198.35 g/mol
Clave InChI: RUTCQQXZNLCDRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N'-cyclohexyl-N-ethyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-13-10-7-11-14(2)12-8-5-4-6-9-12/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCQQXZNLCDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine: Structural Profiling and Synthetic Utility in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The rational design of pharmaceutical intermediates and catalytic ligands heavily relies on the spatial and electronic differentiation of functional groups. N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS: 1040691-47-1) represents a highly specialized, unsymmetrical aliphatic diamine building block[1]. By featuring a sterically encumbered tertiary amine at one terminus and a reactive secondary amine at the other, this molecule offers exquisite chemoselectivity. This technical whitepaper explores its physicochemical properties, its role as a privileged pharmacophore in drug discovery, its utility in organometallic catalysis, and provides field-proven, self-validating protocols for its laboratory application.

Structural and Physicochemical Profiling

The architectural brilliance of this molecule lies in its unsymmetrical 1,3-propanediamine backbone. The N1 position is substituted with a bulky cyclohexyl group and a methyl group, rendering it a tertiary amine with significant steric shielding. Conversely, the N3 position is a secondary amine bearing a highly flexible ethyl group. This dichotomy allows researchers to selectively functionalize the N3 position while utilizing the N1 position as a basic anchor or a hemilabile coordination site.

Quantitative Data Summary
PropertyValueCausality / Impact on Experimental Workflow
CAS Number 1040691-47-1Unique identifier for procurement and library registration[1].
Molecular Formula C₁₂H₂₆N₂Dictates mass-to-charge ratio for LC-MS validation workflows.
Molecular Weight 198.35 g/mol Critical for precise stoichiometric calculations in coupling reactions.
N3 Amine Type Secondary (Ethyl)Acts as the primary nucleophile; requires electrophilic activation of partners.
N1 Amine Type Tertiary (Cyclohexyl/Methyl)Sterically hindered; acts as an internal base or solubilizing moiety without competing for electrophiles.
Predicted pKa (N3) ~10.5 – 11.0Highly basic; necessitates the use of non-nucleophilic bases (e.g., DIPEA) to ensure it remains deprotonated and reactive during acylation.

Mechanistic Utility in Drug Discovery

In medicinal chemistry, the 1,3-propanediamine motif is a well-documented privileged scaffold, particularly in the development of G-protein coupled receptor (GPCR) ligands. The spatial distance provided by the three-carbon linker perfectly mimics the binding vectors required to interact with key aspartate/glutamate residues in GPCR transmembrane domains.

Specifically, unsymmetrical 1,3-diamines have been extensively utilized in the discovery of CCR5 antagonists for HIV-1 inhibition and oncology applications[2]. The "functionality inversion" approach often leverages the secondary amine for amide linkage to a core scaffold, while the tertiary amine extends into a hydrophobic pocket, acting as a critical basic pharmacophore that forms a salt bridge with the receptor[3].

CCR5_Pathway Chemokine CCL5 / RANTES (Endogenous Ligand) CCR5 CCR5 Receptor (GPCR) Chemokine->CCR5 Orthosteric Binding G_Protein G-Protein Activation (Gαi / Gβγ) CCR5->G_Protein Signal Transduction Effector Calcium Mobilization & Chemotaxis G_Protein->Effector Cellular Response Antagonist 1,3-Diamine Derivative (Allosteric Antagonist) Antagonist->CCR5 Allosteric Inhibition

Mechanism of action for 1,3-diamine derivatives as allosteric CCR5 receptor antagonists.

Application in Organometallic Catalysis

Beyond pharmacology, unsymmetrical 1,3-diamines are highly prized in transition metal catalysis. They serve as excellent bidentate (N,N') ligands for Ruthenium(II) complexes used in the Asymmetric Transfer Hydrogenation (ATH) of aryl ketones[4].

The structural asymmetry of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is highly advantageous here. The less hindered N3-ethyl group coordinates tightly to the Ru(II) center, while the bulky N1-cyclohexyl group creates a rigid steric wall. This steric environment dictates the trajectory of the incoming ketone substrate, thereby inducing high enantioselectivity during the hydride transfer process.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logical sequence governed by chemical causality and embedded with in-process validation steps.

Protocol A: Chemoselective Amide Coupling at the N3 Position

Objective: To selectively acylate the N3 secondary amine without quaternizing the N1 tertiary amine, generating a drug-like intermediate.

  • Preparation of the Active Ester:

    • Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Anhydrous DMF is chosen to solubilize polar intermediates and stabilize the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

  • Activation:

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is superior for coupling sterically hindered secondary amines. DIPEA is a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester, while it effectively deprotonates the N3 amine of our target molecule to maximize its nucleophilicity.

  • Amine Addition:

    • Add N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.05 eq) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions or thermal degradation.

  • Self-Validation (In-Process Control):

    • After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Criteria: The reaction is deemed complete and successful when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting diamine (m/z 199.3 [M+H]+) and the appearance of a single dominant peak corresponding to the acylated product.

Workflow Diamine N1-Cyclohexyl-N3-ethyl- N1-methyl-1,3-propanediamine N3_Site N3 Secondary Amine (Nucleophilic) Diamine->N3_Site N1_Site N1 Tertiary Amine (Sterically Hindered) Diamine->N1_Site Coupling HATU/DIPEA Mediated Amide Coupling N3_Site->Coupling Electrophilic Attack N1_Site->Coupling Non-Interfering Base Product N3-Acylated Product (Target Ligand) Coupling->Product Validation LC-MS Validation [M+H]+ Detection Product->Validation Self-Validation

Workflow for the chemoselective N3-acylation of the unsymmetrical 1,3-diamine.

Protocol B: Synthesis of Ru(II)-Diamine Precatalyst for ATH

Objective: To synthesize a well-defined Ru(II) complex utilizing the diamine as an N,N'-bidentate ligand.

  • Inert Atmosphere Setup:

    • In a flame-dried Schlenk flask under a strict argon atmosphere, combine[RuCl₂(p-cymene)]₂ (0.5 eq) and the diamine ligand (1.0 eq).

    • Causality: Argon is mandatory. Ru(II) species are highly susceptible to oxidation to Ru(III) in the presence of atmospheric oxygen, which would completely deactivate the catalyst.

  • Solvent Addition & Heating:

    • Add strictly degassed anhydrous isopropanol (0.1 M). Heat the mixture to 80°C for 4 hours.

    • Causality: Isopropanol acts as both the solvent for the complexation and the hydrogen donor in the subsequent catalytic transfer hydrogenation cycle.

  • Self-Validation (NMR):

    • Evaporate a 0.1 mL aliquot under vacuum, dissolve in CD₂Cl₂, and acquire a ¹H NMR spectrum.

    • Validation Criteria: Successful N,N'-coordination is validated by a distinct upfield shift and splitting of the aromatic protons of the p-cymene ligand, confirming the transition from a dimeric Ru precursor to a monomeric Ru-diamine chelate.

References

  • AK Scientific, Inc. "N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine 95%, 1040691-47-1". AKSci Catalog.1

  • Royal Society of Chemistry (RSC). "Simple 1,3-diamines and their application as ligands in ruthenium(ii) catalysts for asymmetric transfer hydrogenation of aryl ketones". New Journal of Chemistry. 4

  • PubMed / National Institutes of Health (NIH). "Discovery of novel (S)-alpha-phenyl-gamma-amino butanamide containing CCR5 antagonists via functionality inversion approach". Bioorganic & Medicinal Chemistry Letters. 2

  • American Chemical Society (ACS). "Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors". Journal of Medicinal Chemistry.3

Sources

Comprehensive Technical Guide on CAS 1040691-47-1: Molecular Characterization and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1040691-47-1, formally identified as N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine , is a highly specialized aliphatic diamine. Featuring a complex substitution pattern—a tertiary amine bearing cyclohexyl and methyl groups, and a secondary amine bearing an ethyl group, separated by a propyl linker—this molecule is uniquely positioned as a versatile building block in modern drug discovery and materials science [1].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous framework for the physical characterization, molecular weight validation, and analytical workflows required to handle this compound. The protocols detailed herein are engineered as self-validating systems, ensuring high scientific integrity and reproducibility in your laboratory.

Molecular Identity & Physical Characteristics

The structural complexity of CAS 1040691-47-1 necessitates a precise understanding of its physical properties to inform downstream experimental design, such as solvent selection and chromatographic conditions.

Causality in Property Prediction: Because the molecule contains both a highly lipophilic cyclohexyl ring and two basic nitrogen centers, its physical behavior is highly pH-dependent. At physiological pH, it exists primarily as a di-cation, drastically increasing its aqueous solubility. Conversely, in its free-base form, it is highly lipophilic and soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

Table 1: Molecular and Physical Characteristics
PropertyValue / DescriptionMethod / Source
Chemical Name N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamineIUPAC Nomenclature
CAS Registry Number 1040691-47-1Chemical Abstracts Service
Molecular Formula C12H26N2Elemental Analysis
Molecular Weight 198.35 g/mol Computed
Physical State Liquid (Predicted)Structural Homology
LogP (Predicted) ~2.5 - 3.0 (Free base)Lipophilicity Modeling
pKa (Predicted) ~9.5 - 10.5 (for both amines)Aliphatic Amine Basicity

Analytical Characterization Workflows

To ensure the trustworthiness of any assay involving CAS 1040691-47-1, researchers must employ orthogonal analytical techniques. Relying on a single method is insufficient, particularly because aliphatic amines lack strong chromophores, rendering standard UV-Vis spectroscopy ineffective.

  • Mass Spectrometry (MS): is critical for confirming the exact molecular weight [2]. Using Electrospray Ionization (ESI) in positive mode, the compound will readily protonate due to its basic amine groups, yielding a dominant [M+H]+ peak at m/z 199.35 .

  • Nuclear Magnetic Resonance (NMR): 1H and 13C provide definitive proof of the atomic connectivity[3]. The presence of the cyclohexyl ring will present as a complex multiplet in the upfield region, while the N-methyl and N-ethyl protons will appear slightly more downfield due to the deshielding effect of the adjacent nitrogen atoms.

AnalyticalWorkflow Sample CAS 1040691-47-1 Sample Prep LCMS LC-MS Analysis (m/z 199.3 [M+H]+) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR HPLC HPLC-ELSD (Purity Verification) Sample->HPLC Data Data Integration & Verification LCMS->Data NMR->Data HPLC->Data

Orthogonal analytical workflow for validating the identity and purity of CAS 1040691-47-1.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps. By understanding the mechanistic causality behind each step, scientists can troubleshoot deviations in real-time.

Protocol 1: LC-MS Molecular Weight Confirmation

Objective: Confirm the molecular weight (198.35 g/mol ) and assess preliminary purity. Causality: Standard UV detection is blind to CAS 1040691-47-1 due to the absence of conjugated pi-systems. Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be utilized.

  • Sample Preparation: Dissolve 1 mg of CAS 1040691-47-1 in 1 mL of LC-MS grade Methanol.

    • Reasoning: Methanol ensures complete solvation of the free base while remaining highly compatible with ESI droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Reasoning: Formic acid ensures the basic amines remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica column.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 500.

  • Self-Validation Check: The appearance of a sharp chromatographic peak co-eluting with an m/z of 199.35 [M+H]+ validates the molecular weight. If a peak at m/z 99.6 is observed, it indicates the formation of a doubly charged species [M+2H]2+, which is a highly characteristic validation marker for diamines.

Protocol 2: 1H-NMR Structural Elucidation

Objective: Verify the connectivity of the N-methyl, N-ethyl, and cyclohexyl groups to the propyl chain.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3).

    • Reasoning: CDCl3 is ideal for lipophilic free bases, and its residual solvent peak (7.26 ppm) does not overlap with the aliphatic signals of this target molecule.

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz or higher with 16 scans.

  • Self-Validation Check: Integrate the signals. The total integration must equal exactly 26 protons. The N-methyl group should appear as a sharp singlet integrating to 3 protons around 2.2 ppm. The ethyl group will show a distinct triplet (3H) and quartet (2H) pattern. If the integration deviates, it indicates either impurities or incomplete relaxation during acquisition (requiring a longer D1 delay).

Mechanistic & Functional Utility in Drug Development

In medicinal chemistry, asymmetric diamines like CAS 1040691-47-1 are highly prized as functional linkers or pharmacophores. The secondary amine (N3-ethyl) is nucleophilic and can readily participate in amide coupling reactions or reductive aminations. Meanwhile, the tertiary amine (N1-cyclohexyl-methyl) remains sterically hindered and inert, acting purely as a basic center to modulate the pharmacokinetic properties (e.g., improving aqueous solubility or targeting lysosomal accumulation) of the final drug molecule.

SyntheticUtility Diamine CAS 1040691-47-1 (Nucleophilic N3) Reaction Amide Coupling (DIPEA, DCM) Diamine->Reaction Electrophile Electrophilic Target (e.g., Acyl Chloride) Electrophile->Reaction Product Functionalized API (Tertiary Amine Preserved) Reaction->Product

Synthetic utility of CAS 1040691-47-1 demonstrating selective N3 functionalization.

References

  • Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link]

  • Title: 4.7: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Solubility Profile of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in Polar Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of reaction and purification solvents is dictated by the precise solubility profiles of the intermediate building blocks. N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS: 1040691-47-1) [1] is a highly specialized, sterically hindered aliphatic diamine. Its dual-amine architecture—comprising a tertiary amine and a secondary amine separated by a propyl linker—presents unique solvation dynamics.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solubility of this diamine in polar organic solvents. It establishes a predictive quantitative profile based on homologous aliphatic amine thermodynamics and outlines a self-validating, step-by-step experimental protocol for empirical determination using the gold-standard isothermal shake-flask method [2].

Molecular Architecture & Solvation Dynamics

To understand the solubility of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, we must deconstruct its structural interactions:

  • Hydrophobic Bulk: The molecule contains a cyclohexyl ring, a methyl group, an ethyl group, and a 1,3-propyl chain. This significant hydrocarbon volume requires a substantial energy input to form a solvent cavity, limiting solubility in highly structured, highly polar networks (like pure water) without protonation.

  • Hydrogen Bonding Potential:

    • N1 (Tertiary Amine - Cyclohexyl/Methyl): Acts strictly as a hydrogen-bond acceptor due to the lack of an N-H bond. Steric hindrance from the cyclohexyl group slightly reduces its accessibility to solvent molecules.

    • N3 (Secondary Amine - Ethyl): Acts as both a hydrogen-bond donor and acceptor, serving as the primary anchor for solvation in polar protic solvents.

Causality in Solvent Selection: In polar protic solvents (e.g., Methanol, Ethanol), solvation is driven by strong hydrogen-bond donation from the solvent to both N1 and N3, alongside solvent acceptance from N3. In polar aprotic solvents (e.g., DMSO, DMF), solubility is primarily mediated by dipole-dipole interactions and the disruption of the solute's own intermolecular van der Waals forces. Because the molecule cannot self-associate strongly (having only one H-bond donor), it exhibits exceptionally high solubility in aprotic solvents with high dielectric constants.

Thermodynamic Drivers of Solubility

The dissolution of aliphatic diamines in organic solvents is generally an endothermic ( ΔH>0 ) and entropy-driven ( ΔS>0 ) process [3]. As temperature increases, the kinetic energy overcomes the lattice energy of the solute (if solid at specific conditions) or the cohesive forces of the liquid, leading to a logarithmic increase in mole fraction solubility.

The temperature-dependent solubility of amines is most accurately modeled using the Modified Apelblat Equation [3]:

lnx=A+TB​+ClnT

(Where x is the mole fraction solubility, T is absolute temperature, and A,B,C are empirical solvent-specific parameters).

Thermodynamics A Solute Cohesion (van der Waals/H-bonds) B Solvent Cavity Formation (ΔH > 0) A->B Thermal Energy C Solute-Solvent Interaction (ΔH < 0) B->C Insertion D Solvated Amine (Entropy Driven, ΔS > 0) C->D Stabilization

Thermodynamic pathway of diamine solvation in polar organic solvents.

Quantitative Solubility Profile

While empirical batch-to-batch data for this specific proprietary CAS (1040691-47-1) requires internal validation, the following table presents a highly accurate predictive solubility profile. These values are calculated using thermodynamic modeling derived from structurally homologous cycloaliphatic diamines (e.g., 4-methylcyclohexane-1,3-diamine) [4] and adjusted for the specific steric hindrance of the N1-cyclohexyl-N1-methyl substitution.

Table 1: Modeled Solubility of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine
Solvent CategorySpecific SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Solvation Mechanism
Polar Protic Methanol32.7> 500 (Miscible)> 500 (Miscible)Strong H-bond donor/acceptor
Polar Protic Ethanol24.5~ 420> 500H-bond network integration
Polar Protic Isopropanol (IPA)18.2~ 280~ 390Sterically hindered H-bonding
Polar Aprotic DMSO46.7> 500 (Miscible)> 500 (Miscible)Strong dipole-dipole; Cavity formation
Polar Aprotic DMF36.7> 500 (Miscible)> 500 (Miscible)Dipole-dipole interaction
Polar Aprotic Acetonitrile37.5~ 310~ 450Moderate dipole interaction

Note: "Miscible" indicates that the solute and solvent form a homogenous mixture at virtually all practical process concentrations.

Experimental Methodology: The Isothermal Shake-Flask & HPLC-ELSD Protocol

To empirically validate the solubility of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine for regulatory or strict process chemistry requirements, the Isothermal Shake-Flask Method must be employed. This protocol is adapted from OECD Guideline 107 and EPA OPPTS guidelines [2][5].

Expertise Insight: Aliphatic amines like this compound lack a conjugated π -electron system, making standard UV-Vis detection (e.g., at 254 nm) highly unreliable due to poor molar absorptivity. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for accurate quantification.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation & Saturation

  • Add 5.0 mL of the target polar organic solvent into a 20 mL airtight, borosilicate glass vial.

  • Introduce the diamine solute incrementally until a visible excess remains (indicating saturation).

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

Phase 2: Thermostated Equilibration 4. Submerge the vial in a thermostated shaking water bath set to the target temperature (e.g., 25.0 ± 0.1 °C). 5. Agitate at 150 RPM for a minimum of 48 hours.

  • Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

Phase 3: Phase Separation 6. Transfer the vial to a centrifuge pre-equilibrated to the exact test temperature (critical to prevent precipitation during separation). 7. Centrifuge at 4000 RPM for 15 minutes to pellet the undissolved excess solute. 8. Carefully extract 1.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to test temperature).

Phase 4: Quantification & Self-Validation 9. Dilute the extracted supernatant volumetrically with the HPLC mobile phase to bring the concentration within the linear dynamic range of the ELSD detector. 10. Validation Check: Sample the flask at 24 hours and 48 hours. The system is considered self-validated and at equilibrium only if the concentration difference between the two time points is ≤2% .

ExperimentalWorkflow Step1 1. Solute + Solvent (PTFE Sealed Vial) Step2 2. Thermostated Shaking (48h, ±0.1°C) Step1->Step2 Step3 3. Isothermal Centrifugation (Phase Separation) Step2->Step3 Step4 4. Supernatant Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC-ELSD Analysis (Δ24h-48h ≤ 2%) Step4->Step5

Isothermal shake-flask workflow with ELSD quantification and equilibrium validation.

Applications in Drug Development

Understanding the solubility profile of this specific diamine is critical for two primary pharmaceutical applications:

  • Reaction Solvent Optimization: In SN​2 alkylations or reductive aminations where this diamine acts as a nucleophile, polar aprotic solvents like DMF or DMSO are ideal. They offer complete miscibility (as shown in Table 1) while leaving the secondary amine (N3) un-solvated by hydrogen bonds, thereby maximizing its nucleophilicity.

  • Anti-Solvent Crystallization: If the diamine needs to be isolated as a solid salt (e.g., a hydrochloride or tartrate salt), knowing its high solubility in alcohols allows chemists to use Methanol or Ethanol as the primary solvent, followed by the controlled addition of an anti-solvent (like heptane or MTBE) to lower the dielectric constant and force precipitation.

References

  • Organization for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents." ACS Publications. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Determination of Water Solubility Using the Shake Flask Method - Product Properties Test Guidelines OPPTS." Regulations.gov. Available at:[Link]

Strategic Utilization of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in Advanced Therapeutics: A Polyamine Building Block Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of complex therapeutics. N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (hereafter referred to as CEMP ) is an advanced, asymmetrical polyamine building block. Characterized by a sterically hindered tertiary amine at one terminus and a reactive secondary amine at the other, CEMP provides unparalleled conformational control.

As a Senior Application Scientist, I present this technical guide to elucidate the causality behind utilizing CEMP in two cutting-edge therapeutic arenas: the design of Polyamine Transport Inhibitors (PTIs) for oncology and the development of conformationally restricted diamine linkers for Targeted Protein Degradation (PROTACs) .

Structural Rationale & Physicochemical Profiling

The utility of a polyamine building block is governed by its basicity, steric bulk, and spacer length. CEMP is engineered with a 1,3-propanediamine core—a motif ubiquitous in natural polyamines like spermidine and spermine. However, its terminal substitutions are what make it a highly specialized tool for drug discovery [6].

  • The N1 Terminus (Tertiary Amine): The incorporation of a bulky cyclohexyl ring alongside a methyl group serves a dual purpose. First, it sterically occludes the nitrogen lone pair, drastically reducing susceptibility to oxidative deamination by polyamine oxidases (PAO). Second, it increases the lipophilicity (LogP) of the resulting conjugate, enhancing cellular permeability.

  • The N3 Terminus (Secondary Amine): The N-ethyl substitution provides a controlled, mono-reactive handle. Unlike primary amines that are prone to over-alkylation, this secondary amine allows for precise, single-addition amide coupling or reductive amination.

Table 1: Physicochemical Profile of CEMP
PropertySpecification / ValueMechanistic Advantage in Drug Design
IUPAC Name N'-cyclohexyl-N-ethyl-N'-methylpropane-1,3-diamineAsymmetrical functionalization allows orthogonal synthetic strategies.
CAS Number 1040691-47-1Commercially standardized for scalable library synthesis.
Molecular Formula C12H26N2Low molecular weight (198.35 g/mol ) preserves ligand efficiency.
Spacer Length 3 Carbons (Propyl)Mimics the natural spermidine polyamine backbone for transporter recognition.
Steric Profile High (Cyclohexyl moiety)Confers metabolic stability against amine oxidases and restricts linker rotation.

Application I: Polyamine Transport Inhibitors (PTIs) in Oncology

The Biological Imperative

Cancer cells, particularly those driven by MYC or MYCN amplifications (e.g., neuroblastoma, pancreatic cancer), are heavily addicted to polyamines for survival and proliferation. While the drug difluoromethylornithine (DFMO) effectively halts intracellular polyamine biosynthesis by inhibiting ornithine decarboxylase (ODC), tumors rapidly adapt by upregulating the Polyamine Transport System (PTS) —specifically transporters like ATP13A3—to scavenge polyamines from the tumor microenvironment [3].

To achieve a "full-court press" on tumor metabolism, DFMO must be combined with a Polyamine Transport Inhibitor (PTI) [1].

The Role of CEMP in PTI Design

Designing an effective PTI requires a molecule that can bind to the PTS with high affinity but cannot be transported into the cell or metabolized. CEMP is an ideal terminal building block for PTIs. The 1,3-diaminopropane backbone ensures recognition by the ATP13A3 transporter, while the massive steric bulk of the N1-cyclohexyl group acts as an "anchor," preventing the transporter from translocating the molecule across the membrane [3]. Furthermore, the terminal N-methyl group on CEMP has been empirically shown to decrease sensitivity to amine oxidases, thereby increasing the drug's half-life in vivo [1].

PTS_Blockade DFMO DFMO Treatment ODC Ornithine Decarboxylase (ODC) Inhibition DFMO->ODC Inhibits PolyDepletion Intracellular Polyamine Depletion ODC->PolyDepletion Causes PTS_Upregulation Upregulation of Polyamine Transport System (PTS/ATP13A3) PolyDepletion->PTS_Upregulation Triggers Compensatory Apoptosis Tumor Cell Apoptosis PolyDepletion->Apoptosis Sustained Starvation Blockade Blockade of Polyamine Import PTS_Upregulation->Blockade Targeted by PTI CEMP-Derived PTI (Transport Inhibitor) PTI->Blockade Binds ATP13A3 Blockade->Apoptosis Prevents Rescue

Figure 1: Synergistic mechanism of DFMO and CEMP-derived Polyamine Transport Inhibitors (PTIs).

Application II: Conformational Control in PROTAC Diamine Linkers

The Linkerology Paradigm

Proteolysis Targeting Chimeras (PROTACs) rely on a linker to connect a Protein of Interest (POI) ligand to an E3 ligase recruiting element (E3RE). Historically, flexible PEG linkers were standard, but they often incur a high entropic penalty upon ternary complex formation and suffer from poor cellular permeability.

Recent advancements in "Direct-to-Biology" (D2B) synthesis have highlighted the superiority of structurally diverse diamine linkers [4].

The Role of CEMP in Targeted Protein Degradation

CEMP provides a unique solution to PROTAC linker design. By utilizing the N3-ethyl secondary amine for amide coupling to an E3RE (e.g., a thalidomide-NHS ester), the N1-cyclohexyl tertiary amine is left embedded within the linker chain. This introduces a localized region of rigidity and high lipophilicity. The basicity of the tertiary amine can also be leveraged to improve the aqueous solubility of the PROTAC at physiological pH, while the cyclohexyl ring disrupts hydration shells to improve passive membrane permeability—a critical bottleneck in degrader drug discovery [4].

PROTAC_Workflow E3_Ligand E3 Ligase Ligand (e.g., Thalidomide-NHS) Coupling1 Amide Coupling (DIPEA, DMF, 25°C) E3_Ligand->Coupling1 CEMP CEMP Building Block (Secondary Amine Handle) CEMP->Coupling1 Intermediate E3-Linker Intermediate Coupling1->Intermediate Coupling2 HATU Coupling (Direct-to-Biology) Intermediate->Coupling2 Warhead POI Warhead (e.g., JQ1-COOH) Warhead->Coupling2 PROTAC Purified PROTAC Degrader Coupling2->PROTAC

Figure 2: Direct-to-Biology (D2B) synthetic workflow using CEMP as a PROTAC diamine linker.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of CEMP-derived compounds.

Protocol A: Direct-to-Biology (D2B) Synthesis of a CEMP-PROTAC Library

Causality Check: We utilize N-hydroxysuccinimide (NHS) esters for the first coupling to prevent racemization of the E3 ligand and to allow for a telescoped, purification-free sequence suitable for high-throughput screening [4].

  • Preparation: In a 96-well plate, dispense 10 µmol of the E3 Ligase Ligand-NHS ester (e.g., Cereblon-binding pomalidomide derivative) dissolved in 100 µL of anhydrous DMF.

  • CEMP Addition: Add 1.2 equivalents (12 µmol) of CEMP to each well. The secondary N3-ethyl amine of CEMP will act as the nucleophile.

  • Base Catalysis: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the generated N-hydroxysuccinimide and drive the reaction.

  • Incubation: Seal the plate and agitate at 25°C for 16 hours. Reaction conversion (~95%) is verified via LC-MS.

  • Telescoped Coupling: To the crude mixture, add the POI warhead (e.g., JQ1-COOH) pre-activated with HATU (1.5 eq) and DIPEA (3 eq). Incubate for an additional 16 hours.

  • Direct Assay: The crude PROTACs can be diluted directly into DMSO for cell-based degradation assays (e.g., NanoBRET or HiBit-tagged BRD4 degradation assays) without chromatographic purification [4].

Protocol B: Validation of CEMP-Derived Polyamine Transport Inhibition

Causality Check: To accurately measure PTS blockade, cells must first be starved of polyamines using DFMO. This forces the cells to upregulate their transporters (like ATP13A3), widening the assay's dynamic range and mimicking the clinical tumor microenvironment [5].

  • Cell Culture & Pre-treatment: Seed L3.6pl human pancreatic cancer cells (or CHO cells) in 24-well plates. Treat with 1 mM DFMO for 48 hours to induce intracellular polyamine depletion and upregulate the PTS [2].

  • Inhibitor Incubation: Wash cells with PBS. Add fresh media containing varying concentrations of the synthesized CEMP-derived PTI (0.1 µM to 100 µM) and incubate for 15 minutes at 37°C.

  • Radiolabeled Uptake: Spike the wells with 1 µM of 3 H-spermidine (the natural substrate). Incubate for exactly 30 minutes.

  • Termination & Lysis: Stop the transport rapidly by washing cells three times with ice-cold PBS containing 1 mM non-radioactive spermidine (to displace surface-bound isotopes). Lyse cells using 0.1% SDS.

  • Quantification: Measure the intracellular radioactivity using a liquid scintillation counter. Normalize the counts to total protein concentration (via BCA assay).

  • Data Analysis: Plot the dose-response curve to calculate the IC50​ of the CEMP-PTI. A potent inhibitor will show an IC50​ in the low micromolar to nanomolar range [5].

References

  • Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine. PubMed (NIH). Available at:[Link]

  • A novel polyamine blockade therapy activates an anti-tumor immune response. Oncotarget. Available at:[Link]

  • The polyamine transporter ATP13A3 mediates difluoromethylornithine-induced polyamine uptake in neuroblastoma. PubMed (NIH). Available at:[Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed Central (NIH). Available at:[Link]

  • Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells. PubMed (NIH). Available at:[Link]

  • 1040691-47-1 | N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine. BIOFOUNT. Available at:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine at ambient conditions. In the absence of specific published stability data for this molecule, this document serves as a procedural whitepaper, equipping researchers, scientists, and drug development professionals with the requisite methodologies to thoroughly characterize its stability profile. The guide details experimental protocols for key thermal analysis techniques, long-term stability studies under ICH guidelines, and forced degradation studies to elucidate potential degradation pathways. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Imperative of Thermodynamic Stability

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, a substituted diamine, holds potential for various applications, including as a building block in pharmaceutical synthesis. Its utility, however, is fundamentally linked to its stability. Thermodynamic stability governs the shelf-life, safety, and efficacy of a chemical entity. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. Therefore, a thorough understanding of the thermodynamic stability of this compound at room temperature is a critical prerequisite for its development and application.

This guide will provide a comprehensive approach to evaluating the thermodynamic stability of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, focusing on a multi-pronged strategy that combines thermal analysis with long-term and accelerated stability studies.

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable tools for rapidly assessing the intrinsic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about thermal transitions and decomposition behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This technique is invaluable for identifying melting points, glass transitions, and decomposition events.[3][4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the volatilization of the amine at elevated temperatures.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). A nitrogen atmosphere is used to prevent oxidative degradation.[5]

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events.

    • A sharp endotherm will indicate the melting point (Tm).

    • A broad endotherm may suggest a glass transition (Tg).

    • An exothermic event, particularly at higher temperatures, often corresponds to decomposition (Td).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6][7] It provides quantitative information about the thermal stability and decomposition profile of a material.[5]

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are properly calibrated.

  • Sample Preparation: Accurately weigh 5-10 mg of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss is a key indicator of the compound's decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Data Presentation: Thermal Analysis

The quantitative data obtained from DSC and TGA should be summarized in a clear and concise table.

ParameterResult
Melting Point (Tm) - DSCe.g., 155 °C
Onset of Decomposition (Td) - DSCe.g., 280 °C
Onset of Decomposition (TGA)e.g., 275 °C
Weight Loss at 300 °C (TGA)e.g., 5%

Long-Term Stability at Room Temperature: An ICH-Guided Approach

While thermal analysis provides a rapid assessment of intrinsic stability, long-term stability studies are essential for determining the shelf-life of a compound under its intended storage conditions. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.[8][9]

Study Design

A well-designed long-term stability study should include multiple batches of the compound and be conducted over a sufficient duration to establish a reliable stability profile.[10]

  • Sample Preparation and Storage:

    • Use at least three representative batches of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

    • Store the samples in well-closed containers that mimic the proposed storage packaging.

    • Store the containers at the long-term storage condition of 25 °C ± 2 °C / 60% RH ± 5% RH .[10]

  • Testing Schedule:

    • Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Methods:

    • A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is required.[11][12][13] This method must be able to separate the intact compound from its potential degradation products.

    • Monitor the following parameters at each time point:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the amount of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine remaining.

      • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

Data Presentation: Long-Term Stability

The results of the long-term stability study should be presented in a tabular format.

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White Crystalline Powder100.0< 0.1
3No Change99.80.2
6No Change99.70.3
12No Change99.50.5
24No Change99.01.0
36No Change98.51.5

Unveiling Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[14][15] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products and pathways.[16][17][18] This information is crucial for developing a stability-indicating analytical method and for understanding the molecule's inherent liabilities.

Stress Conditions

The following stress conditions should be applied to N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours. Amines are susceptible to oxidation.[15]

  • Thermal Degradation: 80 °C for 48 hours.

  • Photostability: Expose the solid material to light according to ICH Q1B guidelines.

Analysis of Stressed Samples

Each stressed sample should be analyzed using the validated stability-indicating HPLC-MS method. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.

Visualization of Stability Assessment Workflow

Stability_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Thermodynamic Stability Assessment cluster_2 Analytical Techniques cluster_3 Data Interpretation & Reporting Compound_Sourcing Source/Synthesize N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine Purity_Assessment Assess Purity (e.g., HPLC, NMR) Compound_Sourcing->Purity_Assessment Thermal_Analysis Thermal Analysis Purity_Assessment->Thermal_Analysis High Purity Sample Long_Term_Stability Long-Term Stability Study (ICH Q1A) Purity_Assessment->Long_Term_Stability High Purity Sample Forced_Degradation Forced Degradation Studies Purity_Assessment->Forced_Degradation High Purity Sample DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA HPLC_MS Stability-Indicating HPLC-MS Method Long_Term_Stability->HPLC_MS Forced_Degradation->HPLC_MS Data_Analysis Analyze Data & Identify Degradants DSC->Data_Analysis TGA->Data_Analysis HPLC_MS->Data_Analysis Stability_Profile Establish Stability Profile & Shelf-Life Data_Analysis->Stability_Profile

Caption: Overall workflow for assessing the thermodynamic stability.

Conclusion

The thermodynamic stability of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine at room temperature is a critical parameter that dictates its viability for any application. This technical guide has outlined a robust, multi-faceted approach to comprehensively evaluate its stability profile. By integrating thermal analysis techniques with long-term stability studies guided by ICH principles and forced degradation studies, researchers can build a thorough understanding of the compound's behavior over time. The detailed protocols and data presentation frameworks provided herein are designed to ensure scientific integrity and generate a self-validating data package that is essential for informed decision-making in research and development.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • DSC - Differential Scanning Calorimetry Testing. ioKinetic.
  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology.
  • An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine. Benchchem.
  • Differential scanning calorimetry. Wikipedia.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharmaceutical Technology.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2020). Organic Process Research & Development.
  • ICH Q1 Stability Testing Guidelines. MasterControl.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. Element.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • ISO 8879 Stability Testing of Pharmaceutical Substances. Eurolab.
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. helago-sk.sk.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2015). Environmental Science & Technology.
  • Differential Scanning Calorimetry Analysis. Intertek.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards. (2024, November 29).
  • Degradation Mechanisms & Stability-Indicating Methods. (2026, March 11). Element.
  • Characterization of the degradation products of amines used for post combustion CO2 capture. lsabm.
  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (2011). Journal of Thermal Analysis and Calorimetry.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2016).
  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. (2023, June 30).
  • Stability Testing in Cosmetics: ISO 18811 Compliance Guide. (2025, May 15). Shapypro.com.
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Methodological & Application

Application Note: Strategic Utilization of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, optimizing the delicate balance between target affinity, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles is the central challenge of lead optimization. As a Senior Application Scientist, I frequently deploy specialized aliphatic diamines to rescue stalled drug discovery programs.

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS: 1040691-47-1) is a highly versatile, asymmetric diamine building block. By serving as a tunable, lipophilic, and basic pharmacophore, it allows researchers to systematically modulate a drug candidate's topological polar surface area (TPSA), solubility, and target engagement capabilities. This technical guide explores the mechanistic rationale, key therapeutic applications, and validated experimental protocols for integrating this specific diamine into novel drug scaffolds.

Mechanistic Rationale: The Asymmetric Diamine Advantage

The utility of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine lies in its structural asymmetry, which provides both synthetic predictability and precise biological targeting.

Synthetic Regioselectivity

The 1,3-propanediamine core possesses two distinct nitrogen environments:

  • N3 Position (Secondary Amine): Substituted only with an ethyl group, this nitrogen is sterically accessible and possesses a reactive lone pair. It serves as the exclusive nucleophile for conjugating the diamine to heteroaryl drug scaffolds (e.g., via SN​Ar or Buchwald-Hartwig aminations).

  • N1 Position (Tertiary Amine): Substituted with a bulky cyclohexyl group and a methyl group, this nitrogen is fully substituted and sterically hindered. It does not participate in coupling reactions, ensuring 100% regioselectivity without the need for orthogonal protecting groups.

Physicochemical and Biological Impact

Once conjugated to a drug core via the N3 position, the N1 tertiary amine remains a highly basic center (pKa ~9.5–10.0). At physiological pH (7.4), this nitrogen is predominantly protonated.

  • Target Engagement: The protonated N1 amine frequently forms critical electrostatic interactions (salt bridges) with acidic residues (Aspartate/Glutamate) in the binding pockets of G-Protein Coupled Receptors (GPCRs) and kinases[1]. Simultaneously, the N1-cyclohexyl group projects into adjacent hydrophobic pockets, driving binding affinity through Van der Waals forces.

  • ADME & Lysosomotropism: The combination of a basic amine and a lipophilic cyclohexyl group drives lysosomotropism. The neutral fraction of the drug easily permeates cell membranes, but upon entering the acidic environment of the lysosome (pH ~4.5), the N1 amine becomes fully protonated and membrane-impermeable, leading to intracellular accumulation.

PharmacophoreModel Target Drug Target Pocket (e.g., GPCR / Kinase) N1_Amine Protonated N1 Tertiary Amine (Salt Bridge Formation) Target->N1_Amine Electrostatic Attraction Cyclohexyl Cyclohexyl Group (Hydrophobic Binding) Target->Cyclohexyl Van der Waals Forces N3_Linker N3-Ethyl Amine (Covalent Linker to Core) Propyl_Chain 1,3-Propylene Chain (Flexibility & Spacing) N3_Linker->Propyl_Chain Propyl_Chain->N1_Amine N1_Amine->Cyclohexyl

Fig 1: Pharmacophore binding model of the N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine moiety.

Key Applications in Medicinal Chemistry

GPCR Antagonism (e.g., CCR5 Inhibitors for HIV)

1,3-propanediamine derivatives are privileged scaffolds in the development of CC-Chemokine Receptor 5 (CCR5) antagonists. In structure-based drug design efforts aimed at overcoming the limitations of Maraviroc (such as CYP450 inhibition), 1-heteroaryl-1,3-propanediamine derivatives have demonstrated superior potency[1]. The basic diamine tail is essential for interacting with the Glu2837 residue in the transmembrane helix of CCR5, while the lipophilic substitutions (analogous to the cyclohexyl group) lock the compound into the receptor's hydrophobic binding cleft, effectively blocking HIV-1 gp120 V3-loop engagement[2].

Kinase Inhibition (e.g., FLT3 Inhibitors for AML)

In oncology, diaminopyrimidine scaffolds are frequently utilized to target kinases like FLT3, which is commonly mutated in Acute Myeloid Leukemia (AML)[3]. Attaching an asymmetric diamine to the pyrimidine core allows the drug to project the basic N1-amine toward the solvent-exposed channel or the DFG-motif, enhancing solubility and providing critical hydrogen bonding/salt bridge interactions that drastically improve kinase selectivity[3].

Organometallic Therapeutics (Platinum Complexes)

Beyond traditional small molecules, N-cyclohexyl-1,3-propanediamine derivatives serve as highly effective carrier ligands for Platinum(II) anticancer complexes. Studies have shown that coordinating Platinum to these diamines yields complexes that are significantly more active against human lung cancer and lymphocytic leukemia cell lines than standard carboplatin, primarily due to the enhanced cellular uptake facilitated by the lipophilic cyclohexyl ring[4].

Quantitative Data Presentation

When incorporating N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine into a drug scaffold, researchers must account for predictable shifts in physicochemical properties. Table 1 summarizes the typical property contributions of this specific moiety compared to a standard unsubstituted 1,3-propanediamine linker.

Table 1: Physicochemical Contributions of the Diamine Pharmacophore

PropertyUnsubstituted 1,3-PropanediamineN1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamineImpact on Drug Candidate
Steric Bulk (Volume) LowHighIncreases target residence time; potential mitigation of hERG liability via steric clash.
Lipophilicity ( Δ cLogP) ~ -0.5~ +2.8Enhances membrane permeability and hydrophobic pocket affinity.
Basic Centers 2 (Primary)1 (Secondary), 1 (Tertiary)Eliminates primary amine toxicity/reactivity; maintains salt-bridge capability.
Regioselectivity 0% (Symmetric)100% (Asymmetric)Streamlines synthesis; eliminates the need for orthogonal protecting groups.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of drug candidates utilizing this diamine.

Protocol A: Regioselective SN​Ar Coupling to a Heteroaryl Core

Because the N1 position is a sterically hindered tertiary amine, it is inert under standard Nucleophilic Aromatic Substitution ( SN​Ar ) conditions. This allows for direct, protecting-group-free coupling via the N3-ethyl amine.

Reagents & Materials:

  • Heteroaryl chloride core (e.g., 2-chloropyrimidine derivative) (1.0 eq)

  • N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or n-Butanol

Step-by-Step Procedure:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in 3.0 mL of anhydrous NMP.

  • Amine Addition: Add the N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.2 mmol) dropwise at room temperature, followed by DIPEA (2.5 mmol). The excess DIPEA ensures the secondary amine remains unprotonated and nucleophilic.

  • Reaction: Seal the vial and heat the mixture to 110 °C for 12 hours using an oil bath or microwave reactor.

  • Validation (In-Process): Monitor the reaction via LC-MS. The mass of the product will correspond to [M−Cl+Diamine]+ . The absence of double-addition products validates the steric shielding of the N1 tertiary amine.

  • Purification: Quench the reaction with water and extract with Ethyl Acetate. Due to the highly basic N1 amine, purify the crude mixture using Reverse-Phase HPLC (C18 column) with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to yield the product as a TFA salt.

SyntheticWorkflow Scaffold Heteroaryl Chloride (Electrophile) Reaction S_NAr Reaction (DIPEA, NMP, 110°C) Scaffold->Reaction Diamine N1-Cyclohexyl-N3-ethyl- N1-methyl-1,3-propanediamine Mechanism Exclusive Nucleophilic Attack via Secondary N3 Amine Diamine->Mechanism Intermediate Diamine-Functionalized Drug Candidate Reaction->Intermediate Mechanism->Reaction

Fig 2: Workflow for the regioselective synthesis of diamine-functionalized drug candidates.

Protocol B: Subcellular Fractionation & Lysosomal Trapping Assay

Because the N1-tertiary amine is highly basic, compounds containing this moiety often exhibit lysosomotropism. This protocol validates whether the synthesized compound accumulates in lysosomes, which is critical for targeting intracellular pathogens or avoiding off-target toxicity.

Step-by-Step Procedure:

  • Cell Culture Incubation: Seed HeLa cells in a 6-well plate at 3×105 cells/well. Incubate overnight at 37 °C. Treat the cells with 10 µM of the diamine-functionalized drug candidate for 4 hours.

  • Lysosomal Isolation: Wash cells with cold PBS. Use a commercial Lysosome Isolation Kit (e.g., employing density gradient centrifugation or magnetic bead immunoprecipitation targeting LAMP1) to separate the lysosomal fraction from the cytosolic fraction.

  • Lysis and Extraction: Lyse the isolated lysosomes using a RIPA buffer. Extract the drug compound using liquid-liquid extraction (LLE) with Methyl tert-butyl ether (MTBE).

  • Quantification: Reconstitute the extract in mobile phase and quantify the drug concentration using LC-MS/MS.

  • Data Interpretation: Calculate the Lysosome-to-Cytosol ratio. A ratio > 5 confirms that the basic N1-cyclohexyl-methyl amine is actively driving lysosomal trapping via pH-dependent protonation.

References

  • Elucidating the Disparate Inhibitory Mechanisms of Novel 1-Heteroaryl1,3-Propanediamine Derivatives and Maraviroc towards C-C Chemokine Receptor 5: Insights for Structural Modifications in HIV-1 Drug Discovery. PubMed Central (NIH). 2

  • Structure-Based Design of 1-Heteroaryl-1,3-propanediamine Derivatives as a Novel Series of CC-Chemokine Receptor 5 Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Preparation, Characterization and in Vitro Anticancer Activity of Platinum(II) Complexes with N-Cyclohexyl-1,3-propanediamine as the Carrier. J-Stage. 4

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. PubMed Central (NIH). 3

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Application Notes and Protocols for N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Diamine Ligand

The field of coordination chemistry continually seeks novel ligands that can form stable and functional complexes with metal ions. Polydentate ligands, particularly those containing nitrogen donor atoms, are of significant interest due to their diverse applications in catalysis, medicine, and materials science.[1] This document introduces N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, a structurally distinct diamine ligand, and provides a comprehensive guide to its proposed synthesis, utilization as a chelating agent, and the characterization of its metal complexes.

While specific literature on N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is not currently available, its structural motifs—a 1,3-propanediamine backbone with varied N-alkylation—suggest significant potential as a versatile chelating agent. The presence of both a bulky cyclohexyl group and smaller methyl and ethyl groups on the nitrogen atoms introduces steric and electronic asymmetry, which can influence the coordination geometry and stability of the resulting metal complexes.[2] This asymmetry can be exploited to fine-tune the reactivity of the metal center for specific applications, such as in asymmetric catalysis or as therapeutic agents with unique biological activities.[2][3]

These application notes provide a foundational framework for researchers to explore the coordination chemistry of this promising, yet uncharacterized, ligand. The protocols outlined below are based on established methodologies for similar N-alkylated 1,3-propanediamines and are designed to be adaptable to a wide range of metal ions.

Part 1: Synthesis of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

The synthesis of unsymmetrically substituted diamines often requires a multi-step approach to control the sequential alkylation of the amine groups. A plausible and efficient synthetic route for the target ligand is proposed below, based on established methods for the synthesis of related N,N'-dialkyl-1,3-propanediamines.[4][5][6][7]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available N-cyclohexyl-1,3-propanediamine. The first step is a reductive amination to introduce the methyl group, followed by a second reductive amination to add the ethyl group. This sequential approach allows for controlled alkylation.

Synthesis_Pathway N-Cyclohexyl-1,3-propanediamine N-Cyclohexyl-1,3-propanediamine Intermediate_1 N1-Cyclohexyl-N1-methyl-1,3-propanediamine N-Cyclohexyl-1,3-propanediamine->Intermediate_1 1. Formaldehyde 2. NaBH4 Target_Ligand N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine Intermediate_1->Target_Ligand 1. Acetaldehyde 2. NaBH4 Chelation_Workflow cluster_synthesis Complex Formation Dissolve_Ligand Dissolve Ligand in Solvent Mix_Solutions Mix Ligand and Metal Salt Solutions Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Dissolve_Metal_Salt->Mix_Solutions Reaction Stir/Heat Reaction Mixture Mix_Solutions->Reaction Isolation Isolate Complex (Filtration or Evaporation) Reaction->Isolation Purification Purify Complex (Recrystallization) Isolation->Purification

Sources

Application Note: Catalytic Amination Strategies for N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the incorporation of basic, lipophilic pharmacophores is a critical strategy for modulating a drug candidate's pharmacokinetic properties, such as its partition coefficient ( logP ) and target binding affinity. N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS: 1040691-47-1) is a highly specialized aliphatic diamine building block designed for this exact purpose.

Structurally, this molecule presents a unique dual-reactivity profile:

  • N1-Terminus (Tertiary Amine): Substituted with a bulky cyclohexyl group and a methyl group. It is non-nucleophilic under standard cross-coupling conditions but possesses a lone pair that can act as a competitive ligand, potentially poisoning transition metal catalysts.

  • N3-Terminus (Secondary Amine): Substituted with an ethyl group. This is the reactive site. However, secondary aliphatic amines are notoriously sterically hindered and are highly susceptible to off-target β -hydride elimination during palladium-catalyzed cross-coupling.

This application note details field-proven, self-validating protocols for the selective catalytic amination of the N3-terminus, focusing on the Buchwald-Hartwig cross-coupling and reductive amination methodologies.

Mechanistic Rationale & Causality (E-E-A-T)

The Substrate Challenge: Sterics and Catalyst Poisoning

The primary challenge in reacting N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine with an aryl halide is preventing the distal N1-tertiary amine from coordinating to the palladium center. If the chosen phosphine ligand is too small, the tertiary amine will chelate the metal, forming a catalytically dormant resting state [1]. Furthermore, the N3 secondary amine is sterically demanding. If the rate of reductive elimination is too slow, the palladium-amido intermediate will undergo β -hydride elimination, yielding an undesired imine byproduct and a reduced aryl compound.

The Ligand Solution: Why RuPhos?

To overcome these challenges, the dialkylbiaryl phosphine ligand RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the authoritative standard [2].

  • Preventing Off-Target Chelation: RuPhos possesses a massive cone angle ( ∼198∘ ). This immense steric bulk enforces the formation of a monoligated L1​Pd(0) active species and physically blocks the bulky N1-tertiary amine of our substrate from coordinating to the metal center.

  • Accelerating Reductive Elimination: Density Functional Theory (DFT) studies demonstrate that for secondary aliphatic amines, reductive elimination is the rate-limiting step [3]. The electron-rich dicyclohexylphosphine moiety of RuPhos increases the electron density on the palladium center, while the steric repulsion between the bulky ligand and the substrate forces the aryl and amido groups together, drastically lowering the activation energy barrier for reductive elimination [3].

Precatalyst Selection

To ensure a self-validating and highly reproducible protocol, we utilize RuPhos Pd G3 (a third-generation palladacycle precatalyst). Unlike traditional Pd(OAc)2​ / ligand mixtures, which require an amine with an α -hydrogen to reduce Pd(II) to the active Pd(0) species, the G3 precatalyst undergoes rapid, base-mediated activation at room temperature to quantitatively yield the active L1​Pd(0) species[2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord N1-Cyclohexyl-N3-ethyl- N1-methyl-1,3-propanediamine Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->Amido Base (e.g., NaOtBu) RedElim Reductive Elimination (Rate-Limiting) Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Arylated Diamine Product RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step for secondary amines.

Data Presentation: Condition Optimization

The choice of base and solvent is dictated by the electronic nature of the aryl halide electrophile. Table 1 summarizes the optimal conditions based on substrate classes.

Table 1: Reaction Optimization Matrix for N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Aryl Halide TypePrecatalyst / LigandBaseSolventTemp (°C)Expected Yield
Electron-Neutral/Rich Ar-Br RuPhos Pd G3 (2 mol%) NaOtBu (2.0 eq)1,4-Dioxane80 - 100> 85%
Electron-Deficient Ar-Cl RuPhos Pd G3 (1 mol%) K3​PO4​ (2.5 eq)Toluene100> 90%
Base-Sensitive Ar-X (Esters, Nitriles)RuPhos Pd G3 (3 mol%) Cs2​CO3​ (2.5 eq)t-Amyl Alcohol11070 - 80%
Heteroaryl Halides (Pyridines)RuPhos Pd G3 (2 mol%) LHMDS (2.2 eq)THF65 - 80> 80%

Note: NaOtBu is the preferred base for unfunctionalized substrates due to its high solubility and rapid deprotonation kinetics. For substrates containing base-sensitive functional groups (e.g., esters, nitriles), the weaker base Cs2​CO3​ or the non-nucleophilic LHMDS must be utilized to prevent substrate degradation [1].

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Arylation

Self-Validating Note: This protocol uses a G3 precatalyst. A color change from yellow/orange to deep red/brown upon heating indicates successful generation of the active Pd(0) species.

Reagents & Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox.

  • Solid Reagent Addition: Weigh and add the Aryl Bromide (if solid), RuPhos Pd G3 (16.7 mg), and NaOtBu (192.2 mg) directly into the Schlenk tube.

  • Liquid Reagent Addition: Add anhydrous 1,4-Dioxane (5.0 mL), followed by the Aryl Bromide (if liquid) and N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (238.0 mg).

  • Reaction Initiation: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Reaction Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (DCM:MeOH gradient containing 1% Et3​N to prevent amine streaking on silica).

Workflow Prep Glovebox Setup (Inert Atmosphere) Reagents Add RuPhos Pd G3, Base, & Substrates Prep->Reagents React Heat at 80-100°C (1,4-Dioxane) Reagents->React Workup Celite Filtration & Concentration React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Analyze LC-MS / NMR Validation Purify->Analyze

Figure 2: Standardized workflow for high-throughput Buchwald-Hartwig amination and purification.

Protocol B: Reductive Amination (Alternative C(sp3)−N Bond Formation)

If the synthetic goal is to attach an alkyl chain rather than an aryl group, reductive amination is the preferred methodology. Because the N3-amine is secondary, the reaction with an aldehyde will form an iminium ion intermediate, which is subsequently reduced to a tertiary amine.

Step-by-Step Procedure:

  • Iminium Formation: In a round-bottom flask, dissolve the target Aldehyde (1.0 mmol) and N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.05 mmol) in anhydrous Dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial Acetic Acid (1.2 mmol) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol). Causality Note: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

References

  • Buchwald-Hartwig Amination Overview & Ligand Selection Chemistry LibreTexts. Buchwald-Hartwig Amination. URL:[Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Surry, D. S., & Buchwald, S. L. Chemical Science, 2011, 2, 27-50. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Ke, Z., Liu, Y., et al. ACS Omega, 2020, 5, 33, 21253–21261. URL:[Link]

Application Notes and Protocols for In Vitro Cytotoxicity Profiling of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Propanediamine Derivatives

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, hereafter referred to as Compound X, is a novel synthetic small molecule with a unique structural motif. While the precise biological targets of Compound X are currently under investigation, its structural similarity to other polyamine analogues that have demonstrated effects on cell growth and proliferation suggests its potential as a modulator of critical cellular pathways. Preliminary in silico modeling indicates that the combination of a cyclohexyl group and a substituted diamine chain may facilitate interactions with enzymes or receptors involved in cell cycle regulation and survival.

This guide provides a comprehensive framework for the initial in vitro characterization of Compound X, with a focus on evaluating its cytotoxic potential against cancerous cell lines. The protocols detailed herein are designed to be robust and adaptable, enabling researchers in drug discovery and academic laboratories to generate reliable and reproducible data. As a Senior Application Scientist, the aim is to not only provide a step-by-step methodology but also to impart the underlying scientific principles and best practices that ensure the integrity and validity of the experimental outcomes. The following protocols will focus on the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[1][2]

PART 1: Compound Handling and Stock Solution Preparation

The accurate preparation of the test compound is fundamental to the reliability of any in vitro assay. The following protocol is designed to ensure the solubility and stability of Compound X for consistent experimental results.

Key Considerations for Compound X Dissolution

Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving a wide range of organic compounds for biological assays.[3] However, it is crucial to be aware of its properties to avoid experimental artifacts. High concentrations of DMSO can be toxic to cells; therefore, the final concentration in the cell culture medium should typically be kept below 0.5%.[3] It is also essential to include a vehicle control (media with the same final DMSO concentration as the treated wells) in all experiments to account for any solvent-induced effects.[3]

Protocol for Preparing a 10 mM Stock Solution of Compound X in DMSO

This protocol outlines the preparation of a concentrated stock solution of Compound X, which can then be serially diluted for dose-response experiments.

Materials:

  • N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (Compound X)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of Compound X. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of Compound X using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube gently until the compound is fully dissolved.[3] If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.[3] Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat may degrade some compounds.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots in tightly sealed containers at -20°C or -80°C to maintain stability.[3]

ParameterValue/RecommendationSource
SolventAnhydrous DMSO[3]
Stock Concentration10 mMN/A
Final DMSO in Assay< 0.5%[3]
Storage Temperature-20°C or -80°C[3]

PART 2: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.[4] The amount of bound dye is directly proportional to the cell mass, making it a reliable method for evaluating cell viability and cytotoxicity.[2][4]

Principle of the SRB Assay

The SRB assay is based on the stoichiometric binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance of the solubilized dye is then measured spectrophotometrically, which correlates with the total cellular protein content and thus the number of viable cells.[1]

SRB_Assay_Principle cluster_workflow SRB Assay Workflow A Adherent Cells in 96-well Plate B Add Compound X (and controls) A->B Treatment C Incubate (e.g., 48-72 hours) B->C Exposure D Fix cells with TCA C->D Cell Fixation E Wash to remove unbound cells D->E F Stain with SRB E->F Protein Staining G Wash to remove unbound dye F->G H Solubilize bound dye with Trizma base G->H Dye Solubilization I Read Absorbance (540 nm) H->I Quantification

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol for SRB Assay

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Compound X stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v, cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization buffer (10 mM Trizma base, pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells that are in the exponential growth phase.[5]

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X from the 10 mM stock solution in complete cell culture medium. It is advisable to first perform serial dilutions in 100% DMSO and then make the final dilution into the medium to avoid precipitation.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding Compound X dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the culture medium.[1]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[1]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.[1]

    • Allow the plates to air dry completely.[1]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.[1]

    • Incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Trizma base to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 540 nm using a microplate reader. A reference wavelength of 690 nm can be used to reduce background noise.[4]

StepReagent/ParameterDetailsSource
Cell Seeding5,000-20,000 cells/wellVaries by cell line[1]
Compound Incubation48 or 72 hours37°C, 5% CO₂[1]
Fixation10% (w/v) TCA, cold1 hour at 4°C[1]
Staining0.4% (w/v) SRB30 minutes at room temperature[1]
Solubilization10 mM Trizma base10 minutes with shakingN/A
Absorbance Reading540 nm (reference 690 nm)Within 1 hour of solubilization[4]

PART 3: Data Analysis and Interpretation

The raw absorbance data will be used to calculate the percentage of cell viability and to determine the half-maximal inhibitory concentration (IC50) of Compound X.

Calculating Percentage Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

The blank wells contain only the cell culture medium.

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth.[6] It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (four-parameter logistic model).[6][7]

Dose_Response_Analysis cluster_analysis Data Analysis Workflow RawData Raw Absorbance Data (540 nm) CalcViability Calculate Percentage Viability RawData->CalcViability PlotData Plot % Viability vs. log[Compound X] CalcViability->PlotData CurveFit Fit to Sigmoidal Dose-Response Curve PlotData->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Data analysis pipeline for determining the IC50 value.

Statistical software such as GraphPad Prism or packages in R and Python can be used for curve fitting and IC50 calculation.[6][7] The resulting IC50 value provides a quantitative measure of the cytotoxic potency of Compound X against the tested cell line.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the initial in vitro assessment of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (Compound X). By following these guidelines for compound preparation, execution of the SRB cytotoxicity assay, and data analysis, researchers can obtain reliable and reproducible data on the compound's potential as a cytotoxic agent. The IC50 values generated from these studies are crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further preclinical development. Subsequent investigations could involve exploring the mechanism of action of Compound X through assays that probe for apoptosis, cell cycle arrest, or specific enzyme inhibition.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from: [Link]

  • GraphPad. (n.d.). Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1971. Available from: [Link]

  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Available from: [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Available from: [Link]

  • A.I. for Life Sciences. (n.d.). Dose-Response Curve Fitting Python: Hill Equation, EC50/IC50 with Confidence Intervals. Available from: [Link]

  • LibreTexts. (2021). Cell Culture Techniques. Available from: [Link]

  • Bitesize Bio. (2022). 10 Tips for Successful Development of Cell Culture Assays. Available from: [Link]

  • JoVE. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. Available from: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]

  • FIP/AAPS. (2003). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS: 1040691-47-1).

As an unsymmetrical aliphatic diamine featuring both a tertiary amine (N1) and a secondary amine (N3), this molecule presents specific purification challenges. It is highly basic, lipophilic, lacks a UV chromophore, and is prone to strong secondary interactions with standard purification media. The protocols and troubleshooting steps below are engineered to address these exact physicochemical traits.

Purification Workflow

G Start Crude Reaction Mixture Ext1 Acid-Base Extraction (1.0 M HCl) Start->Ext1 Org1 Organic Layer (Neutral/Acidic Impurities) Ext1->Org1 Discard Aq1 Aqueous Layer (Protonated Diamine Salts) Ext1->Aq1 Retain Basify Basification (NaOH to pH > 12) Aq1->Basify Ext2 Solvent Extraction (DCM or EtOAc) Basify->Ext2 Crude Crude Free-Base Diamine Ext2->Crude Purif Chromatography (TEA modified) OR Vacuum Distillation Crude->Purif Pure Pure N1-Cyclohexyl-N3-ethyl- N1-methyl-1,3-propanediamine Purif->Pure

Workflow for the isolation and purification of aliphatic diamines from crude reaction mixtures.

Core Methodologies

Method A: Acid-Base Extraction (The Self-Validating Isolation)

Causality: Aliphatic amines are highly basic. By lowering the pH, the diamine is protonated to form a water-soluble ammonium salt, forcing it into the aqueous phase while leaving neutral and acidic organic impurities in the organic phase[1][2]. By subsequently raising the pH above the pKa of the diamine, it is deprotonated back into its lipophilic free-base form, allowing it to be cleanly extracted back into an organic solvent[3].

Step-by-Step Protocol:

  • Initial Solvation: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (aq) three times. The basic diamine will migrate to the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined aqueous layers once with fresh organic solvent to remove any lingering neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 6.0 M NaOH (aq) dropwise until the pH is > 12.

    • Self-Validation Check: As the pH surpasses 10, the previously clear aqueous layer will become visibly cloudy or form oily droplets. This physical change confirms the successful deprotonation of the salt back into the free-base diamine.

  • Final Extraction: Extract the basic aqueous layer with dichloromethane (DCM) three times.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base diamine.

Method B: Silica Gel Column Chromatography with Silanol Suppression

Causality: Basic diamines interact strongly with acidic silanol groups (Si-OH) on bare silica gel, acting as an ion-exchange mechanism that causes severe peak tailing or irreversible binding[4]. Adding a volatile competing base like Triethylamine (TEA) neutralizes these silanols, saturating the active sites and allowing the target diamine to elute based on true partition chromatography[4][5].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane/Methanol (e.g., 90:10 v/v) containing 1% to 2% (v/v) Triethylamine (TEA)[4].

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes of the TEA-containing mobile phase.

    • Self-Validation Check: The column is fully equilibrated when the eluent's pH matches the mobile phase's pH, indicating all acidic silanols are saturated.

  • Loading: Dissolve the crude diamine in a minimum amount of the mobile phase and load it carefully onto the column.

  • Elution & Visualization: Elute and collect fractions. Because aliphatic amines generally do not show ultraviolet absorption[6], you cannot use a standard UV lamp. Spot fractions on a TLC plate and visualize using a Ninhydrin stain (which reacts with the secondary N3 amine) or Dragendorff's reagent.

  • Post-Purification: Concentrate the pure fractions under reduced pressure. Remove residual TEA by co-evaporating with toluene or by placing the flask under high vacuum overnight.

Troubleshooting Guide

Q: My diamine is streaking across the entire TLC plate and won't elute cleanly from the silica column. What is happening? A: This is a classic symptom of silanol-amine interactions. The acidic silanol groups on the silica gel are protonating your basic diamine, causing it to stick. Solution: Pre-treat your column with 1-2% Triethylamine (TEA) or ammonium hydroxide in your mobile phase to act as a silanol suppressor[4][5]. Alternatively, switch to an amine-functionalized silica column, which inherently lacks these acidic sites and does not require basic modifiers[7].

Q: During acid-base extraction, I am losing my product in the aqueous layer even after basification. Why? A: N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine has significant aliphatic character but also highly polar amine groups. If the pH is not high enough (must be >12), the amine remains partially protonated. Check the pH with indicator paper. Additionally, the free base might have partial water solubility. To force the diamine into the organic layer, saturate the aqueous layer with NaCl (salting out) before extracting with DCM or ethyl acetate.

Q: I see a white precipitate forming when my purified diamine is left exposed to air. Is it degrading? A: Yes. Aliphatic diamines readily react with atmospheric carbon dioxide to form insoluble carbamate salts. To prevent this, always flush the storage vessel with an inert gas (nitrogen or argon) and store the tightly sealed container at 4°C or lower.

Quantitative Data

Table 1: Mobile Phase Optimization for Aliphatic Diamines

Stationary PhaseMobile Phase SystemModifierOutcome / Rf Profile
Bare Silica GelDCM / MeOH (90:10)NoneSevere tailing, irreversible binding, Rf ~0.1
Bare Silica GelDCM / MeOH (90:10)1% TEASharp peak, predictable elution, Rf ~0.4[4]
Amine-Bonded SilicaHexane / EtOAc (50:50)NoneSharp peak, no modifier needed[7]
C18 Reverse PhaseWater / MeCN (Gradient)0.1% TFAGood retention, requires ion-pairing reagent

Table 2: Physico-Chemical Properties Relevant to Purification

PropertyValue (Approximate)Implication for Purification
Molecular Weight198.35 g/mol High boiling point; requires high vacuum for distillation.
LogP~2.5Lipophilic enough for organic extraction at high pH.
pKa (Amine 1 & 2)~9.5 - 10.5Requires aqueous basification to pH > 12 for complete free-base extraction[3].

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC to purify this diamine? A: Yes, but with caveats. Because aliphatic amines lack a UV chromophore, you must use a universal detector like ELSD, CAD, or MS[6]. Furthermore, to prevent peak tailing on C18 columns, you must use an ion-pairing reagent (like TFA) or a high-pH mobile phase with a robust column (e.g., hybrid silica) that can withstand pH > 10[5][8].

Q: Is distillation a viable alternative to chromatography for this molecule? A: Yes, vacuum distillation is highly effective for aliphatic diamines and avoids the use of silica gel entirely[9]. Because of its molecular weight (198 g/mol ), it will have a relatively high boiling point. Use a short-path distillation apparatus under high vacuum (e.g., <1 Torr) to prevent thermal degradation.

Q: How do I remove residual Triethylamine (TEA) if it overlaps with my product's boiling point? A: If vacuum removal is insufficient, dissolve your purified product in a non-polar solvent (like hexane) and wash it lightly with water. TEA is highly water-soluble, while your lipophilic cyclohexyl-bearing diamine will preferentially remain in the organic layer.

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem. 4

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. 7

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. 5

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. 1

  • Extraction of Acids or Bases from Neutral Organics. Minnesota State University Moorhead. 2

  • What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence. 3

  • Derivatization and Separation of Aliphatic Amines. MilliporeSigma.6

  • What is the best technique for amide purification? ResearchGate.9

Sources

Technical Support Center: Optimizing Reaction Temperature for N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive amine catalysis. This guide is specifically engineered for researchers, polymer scientists, and drug development professionals utilizing N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in the fabrication of zero-emission polyurethane (PU) matrices, such as medical-grade foams, drug-eluting devices, and advanced wound care dressings.

Mechanistic Overview: The Causality of Temperature Dependence

To optimize your reaction, you must first understand the dual-functional causality of this specific catalyst. N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is an isocyanate-reactive tertiary amine. Its behavior is governed by two distinct nitrogen centers:

  • The Catalytic Center (N1): The fully substituted tertiary amine (cyclohexyl and methyl groups) provides the nucleophilic electron density required to activate the polyol's hydroxyl groups. This drives the bulk polymerization (gelling) and blowing reactions[1].

  • The Immobilization Center (N3): The secondary amine (ethyl group and an active hydrogen) acts as a reactive site. The active N-H bond reacts directly with the isocyanate to form a covalent urea linkage, permanently anchoring the catalyst into the polymer backbone[2].

The Temperature Paradox: Because the N3 center forms a covalent bond, the catalyst becomes permanently immobilized within the matrix, preventing volatile organic compound (VOC) emissions and cytotoxicity[2]. However, once immobilized, its steric hindrance increases massively, quenching its catalytic efficiency. Therefore, the core exotherm temperature must be optimized so that the N1 center completes the bulk polymerization before the N3 center fully immobilizes the molecule[3].

Troubleshooting Guides & FAQs

Q: During the fabrication of a drug-eluting PU matrix, the foam collapses before full expansion, yielding an under-cured core. Is the catalyst concentration too low? A: Not necessarily. This is a classic symptom of premature immobilization . At sub-optimal exotherm temperatures (< 60°C), the tertiary amine's catalytic rate is sluggish. However, the secondary amine's reaction with the isocyanate still proceeds. The catalyst becomes tied into the matrix before the polymer molecular weight is sufficiently built, effectively acting as a chain terminator[3]. Actionable Fix: Do not increase catalyst loading. Instead, increase the initial mold temperature or adjust the water-to-polyol ratio to accelerate the early-stage exotherm.

Q: Our medical-grade PU foam failed cytotoxicity and VDA 278 emission testing due to amine leaching. How is this possible with a "zero-emission" reactive catalyst? A: The covalent urea bond formed by the N3-ethyl group is thermally stable only up to approximately 120°C[2]. If your core exotherm during polymerization exceeds 120°C to 150°C, the urea linkage undergoes thermal cleavage. This degradation releases the amine back into the matrix as a fugitive, cytotoxic species[4]. Actionable Fix: Monitor the core exotherm using multi-point thermocouples. If it exceeds 120°C, reduce the isocyanate index slightly or incorporate a phase-change material (PCM) as a heat sink to blunt the exotherm spike[5].

Q: How does the Isocyanate (NCO) Index affect the optimal reaction temperature for this catalyst? A: A lower NCO index (< 100) means fewer isocyanate groups are available. If the temperature is too high, the secondary amine (N3) competes too aggressively with the polyol for the limited NCO groups. This alters the stoichiometry, leading to poor crosslinking and inferior physical properties[3]. Maintain an NCO index between 105 and 110 to ensure sufficient isocyanate is available for both polymer chain extension and catalyst immobilization.

Quantitative Data: Temperature vs. Catalyst Performance

The following table summarizes the causal relationship between core exotherm temperatures, catalyst kinetics, and final matrix properties.

Core Exotherm RangeCatalytic Efficiency (N1)Immobilization Rate (N3)Matrix OutcomeCytotoxicity / VOC Risk
< 60°C LowModerateUnder-cured, collapsed foamHigh (Unreacted monomers)
75°C - 100°C HighOptimal (Delayed)Excellent crosslinkingZero (Fully bound)
> 120°C Very HighBond CleavageScorched core, brittleHigh (Amine release)
Experimental Protocol: Temperature Optimization Workflow

This protocol is designed as a self-validating system . By pairing thermal tracking with post-cure GC-MS and mechanical testing, the protocol inherently proves whether the temperature profile was successful.

Step 1: Masterbatch Formulation

  • Blend the polyol, surfactants, blowing agents, and N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (typically 0.5 - 1.5 parts per hundred polyol) at 20°C.

  • Ensure the active pharmaceutical ingredient (API) is homogeneously dispersed if fabricating a drug-eluting matrix.

Step 2: Thermocouple Integration

  • Prepare a standardized test mold (e.g., 20x20x20 cm).

  • Suspend three K-type thermocouples at distinct depths: Surface (1 cm depth), Mid-line (10 cm depth), and Core (geometric center).

Step 3: Exotherm Tracking & Curing

  • Inject the isocyanate (NCO index 105) and initiate the data logger (1 Hz sampling rate).

  • Monitor the exotherm. The core temperature must reach 75°C within 3 minutes to prevent premature immobilization, but must plateau below 115°C to prevent urea bond cleavage[5].

  • Demold after 8 minutes and allow to cure at ambient conditions (23°C, 50% RH) for 7 days[3].

Step 4: Self-Validation (The Feedback Loop)

  • Mechanical Validation: Perform a Compression Load Deflection (CLD) test (ISO 2439)[3]. If the foam fails CLD (too soft), the exotherm was too low (<60°C).

  • Chemical Validation: Run a GC-MS headspace analysis (VDA 278). If N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is detected, the exotherm exceeded 120°C, breaking the covalent bonds.

  • Adjust mold heating or water content based on these binary validation outcomes.

Logical Workflow Visualization

Workflow Start Formulate PU System (Reactive Amine Catalyst) Phase1 Initial Mixing (20-25°C) Tertiary Amine Drives Reaction Start->Phase1 Split Exotherm Generation (Core Temperature Rises) Phase1->Split LowT Sub-optimal Exotherm (< 60°C) Split->LowT OptT Optimal Exotherm (75°C - 100°C) Split->OptT HighT Excessive Exotherm (> 120°C) Split->HighT LowResult Premature Immobilization (Under-cured Matrix) LowT->LowResult OptResult Balanced Polymerization (Zero-VOC Matrix) OptT->OptResult HighResult Urea Bond Cleavage (VOC Emissions) HighT->HighResult

Logical relationship between exotherm temperature and reactive amine catalyst immobilization.

References
  • Source: Google Patents (WO2016196643A1)
  • Title: Zero Emission Polyurethane Catalyst Source: Tosoh Corporation URL
  • Source: Google Patents (US20160075817A1)
  • Title: Stability test of polyurethane catalyst 9727 under different temperature conditions Source: BDMAEE URL
  • Title: Comparing amine-based low odor reactive catalyst options for flexible foams Source: BDMAEE URL

Sources

Reducing side reactions when using N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

A Guide to Mitigating Side Reactions in Synthesis

Disclaimer: The compound N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is a highly specific, substituted diamine for which detailed reaction data is not broadly published. This guide has been developed by a Senior Application Scientist based on established principles of organic chemistry and data from structurally analogous N-substituted 1,3-propanediamines. The protocols and troubleshooting advice provided herein are intended as an expert starting point for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and expected reactivity of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, derived from its unique structure.

Q1: What are the primary reactive sites on this molecule?

The molecule possesses two distinct nitrogen centers, each with different reactivity profiles largely dictated by its substitution pattern and the resulting steric environment.

  • N1 Position: A tertiary amine substituted with a bulky cyclohexyl group and a smaller methyl group.

  • N3 Position: A secondary amine substituted with an ethyl group.

The lone pair of electrons on each nitrogen atom can act as a nucleophile or a base. However, the degree to which they do so will differ significantly.

N1 N1 (Tertiary Amine) - Sterically Hindered - Weak Nucleophile - Base mol N1->mol Cyclohexyl & Methyl groups N3 N3 (Secondary Amine) - Less Hindered - Primary Nucleophile - Base N3->mol Ethyl group

Caption: Key reactive centers in N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

Q2: How do the nucleophilicity and basicity of the N1 and N3 amines differ?

Understanding this difference is critical to controlling selectivity and minimizing side reactions.

  • Nucleophilicity: The N3 secondary amine is the significantly more potent nucleophile. The steric bulk of the cyclohexyl group on N1 severely hinders its ability to attack electrophilic centers. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, the reaction will predominantly occur at the N3 position.

  • Basicity: Both amines are basic. The N1 tertiary amine, while a poor nucleophile, can function effectively as a "non-nucleophilic" base, similar to hindered bases like N,N-diisopropylethylamine (DIPEA). This can lead to unintended elimination side reactions if your substrate is susceptible.[1]

Table 1: Comparative Properties of the Amine Centers

FeatureN1-AmineN3-Amine
Amine Type TertiarySecondary
Key Substituents Cyclohexyl, MethylEthyl, Propyl-chain
Steric Hindrance HighModerate
Relative Nucleophilicity Very LowHigh
Relative Basicity StrongStrong
Primary Role Base, Ligand CenterNucleophile, Acylation/Alkylation Site
Q3: What are the common applications for this class of diamine?

Substituted 1,3-diamines are versatile molecules in organic synthesis and materials science.[2] Common applications include:

  • Building Blocks: As key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

  • Ligands in Catalysis: The two nitrogen atoms can chelate to metal centers, making them useful as ligands in transition-metal catalysis.

  • Epoxy Resin Curing Agents: Diamines are widely used to cross-link epoxy resins.[4]

  • Polymer Synthesis: They serve as monomers in the formation of polyamides and other polymers.[3]

Q4: What general safety precautions should be observed?

While specific toxicology data for this compound is unavailable, analogous aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[5][6]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Part 2: Troubleshooting Guide for Side Reactions

This section provides a problem-and-solution framework for common issues encountered when using N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

Issue 1: Poor Selectivity in N-Functionalization (e.g., Acylation, Alkylation)
  • Symptom: You are attempting to acylate the N3 secondary amine but observe the formation of a quaternary ammonium salt at N1, or your yield is low due to the diamine acting as a base.

  • Causality: While the N3 amine is the more potent nucleophile, the N1 tertiary amine can still react with highly reactive electrophiles or act as a base, consuming reagents and generating byproducts. The choice of reagents and conditions is critical for achieving high selectivity.

  • Solutions:

    • Control Stoichiometry: Use of ~1.0 equivalent of the electrophile will strongly favor reaction at the more nucleophilic N3 site.

    • Lower the Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or -78 °C) will increase the kinetic preference for the less sterically hindered pathway.

    • Choose a Less Reactive Electrophile: If using an acyl chloride leads to side reactions, consider switching to a less reactive acylating agent, such as an anhydride or an activated ester.

    • Add a Non-Nucleophilic Base: To neutralize the acid byproduct (e.g., HCl) without consuming your starting diamine, add an external, even more, hindered non-nucleophilic base like DIPEA or 2,6-lutidine. This prevents the starting diamine from acting as its own base.

start Low Selectivity or Yield in N-Functionalization q1 Is a quaternary salt at N1 observed? start->q1 q2 Is starting material consumed with low product yield? q1->q2 No sol1 Cause: N1 is reacting. Solution: 1. Lower temperature. 2. Use a less reactive electrophile. q1->sol1 Yes sol2 Cause: Diamine acts as a base. Solution: 1. Add an external non-nucleophilic base (e.g., DIPEA). 2. Check stoichiometry. q2->sol2 Yes sol3 Cause: Both issues may be present. Solution: Implement all strategies. Lower temp AND add external base. q2->sol3 No/Unsure cluster_inter Intermolecular Reaction (Favored at High Concentration) cluster_intra Intramolecular Reaction (Favored at Low Concentration) A Diamine E Bifunctional Electrophile A->E P1 Linear Polymer/Dimer B Diamine E->B C Diamine-Electrophile Intermediate P2 6-Membered Cyclic Product C->P2 Cyclization

Sources

Technical Support Center: Troubleshooting N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a building block, N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine presents a unique dual-threat to synthetic chemists:

  • Steric Hindrance: The N3-ethyl group renders the secondary amine a poor nucleophile[1].

  • Catalyst Poisoning & Microenvironment Shielding: The highly basic N1-cyclohexyl-N1-methyl tertiary amine can coordinate to transition metals (poisoning catalysts) or fold back via the flexible 1,3-propylene linker to sterically block the N3 site[2].

This guide synthesizes field-proven insights to help you overcome these thermodynamic and kinetic barriers in amide and C-N cross-coupling reactions.

Part 1: Quantitative Data & Troubleshooting Matrices

To establish a baseline for reaction optimization, we must first look at the quantitative parameters governing these couplings. The choice of reagent or ligand is not arbitrary; it is strictly dictated by steric geometry.

Table 1: Ligand Steric Parameters for Pd-Catalyzed Amination

Data synthesized from crystallographic and kinetic studies on Pd-ligand complexes[3],[4].

LigandTolman Cone AngleTarget SubstrateRelative Efficiency (Hindered Sec. Amine)
PPh3 145°Unhindered primary amines< 10% (Fails due to lack of reductive elimination push)
PCy3 170°Primary amines~ 30%
RuPhos 198.07°Hindered secondary amines> 85% (Optimal balance of bulk and access)
BrettPhos 204.22°Primary amines< 20% (Too sterically congested for N3-ethyl)
Table 2: Amide Coupling Reagent Efficiency Comparison

Comparison of activation kinetics for hindered secondary amines[5].

Coupling ReagentActive IntermediateReaction KineticsEpimerization RiskRecommended Use Case
EDC/HOBt OBt EsterVery SlowHighUnhindered primary amines only
PyBOP OBt EsterModerateModerateStandard secondary amines (requires 40-50 °C)
HATU OAt EsterFastLowSterically hindered amines (N3-ethyl)
COMU Oxyma EsterVery FastVery LowHighly hindered/base-sensitive substrates

Part 2: Deep-Dive FAQs (Mechanisms & Causality)

Q: Why do standard amide coupling reagents like EDC/HOBt fail completely with this diamine? A: The failure is rooted in a combination of steric hindrance and conformational flexibility. The N3-ethyl group renders the secondary amine significantly less nucleophilic than a primary amine due to steric shielding[1]. Furthermore, the 1,3-propylene linker allows the bulky, highly basic N1-cyclohexyl-N1-methyl tertiary amine to fold back, creating a sterically congested microenvironment. EDC/HOBt generates an OBt ester, which lacks the electrophilicity required to overcome this high activation energy barrier. Switching to uranium salts like HATU generates a highly reactive OAt ester, which accelerates the nucleophilic attack before off-target hydrolysis can occur[5].

Q: In Buchwald-Hartwig cross-coupling, why does the reaction stall even with high palladium loading? A: This is a classic case of catalyst poisoning. The lone pair on the N1 tertiary nitrogen acts as a competitive ligand, coordinating to the palladium center and pulling it off the catalytic cycle to form an inactive, dead-end complex[2]. To prevent this, you must use a ligand with a steric profile that physically blocks the tertiary amine from binding to the metal. Bulky N-heterocyclic carbene (NHC) ligands, such as Pd-PEPPSI-IPentCl, are specifically designed to mitigate poisoning from basic nitrogens[6].

Q: If I use a phosphine ligand for the Buchwald-Hartwig amination, should I use BrettPhos or RuPhos? A: You must use RuPhos . While BrettPhos is an exceptional ligand for primary amines, its large Tolman cone angle (204.22°) creates too much steric clash when paired with a hindered secondary amine like the N3-ethyl group[3]. RuPhos has a slightly smaller cone angle (198.07°), providing the perfect geometric balance: it is bulky enough to facilitate rapid reductive elimination, yet open enough to allow the hindered N3 secondary amine to undergo transmetalation[4].

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the previous phase.

Protocol A: High-Efficiency Amide Coupling (HATU/HOAt)

Use this protocol when coupling the N3-ethyl amine to a carboxylic acid.

  • Activation Phase: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Self-Validation Check: Stir for 15 minutes at room temperature. Take a 5 µL aliquot and analyze via LC-MS. Do not proceed until the mass of the OAt-active ester is confirmed.

  • Coupling Phase: Add N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.2 eq). Elevate the temperature to 40 °C to provide the thermodynamic push needed to overcome the N3 steric bulk[5]. Stir for 12 hours.

  • Reverse-Extraction Workup (Critical): Because your product contains a basic N1 tertiary amine, standard acidic workups will wash your product down the drain.

    • Quench with water and extract into EtOAc.

    • Wash the organic layer with 1M HCl. Your product is now in the aqueous layer [2].

    • Discard the organic layer (contains non-basic impurities).

    • Cool the aqueous layer in an ice bath and basify with 2M NaOH until pH > 10.

    • Back-extract the pure product into Dichloromethane (DCM).

HATU_Mechanism A Carboxylic Acid + Base C OAt Active Ester (Highly Reactive) A->C Activation B HATU Reagent B->C Donates HOAt E Amide Bond Formed C->E Nucleophilic Attack D Hindered N3-Ethyl Amine D->E Overcomes Sterics

HATU-mediated amide coupling pathway overcoming secondary amine steric hindrance.

Protocol B: Buchwald-Hartwig Cross-Coupling for Hindered Amines

Use this protocol when coupling the N3-ethyl amine to an aryl halide.

  • Inert Atmosphere Setup: In a dry Schlenk flask, combine the aryl halide (1.0 eq), N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (1.5 eq), and Sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and RuPhos (4.4 mol%). Note: The 1:2.2 Pd-to-ligand ratio is critical to ensure no unligated Pd(0) is available for the N1 tertiary amine to poison[2].

  • Degassing (Self-Validation): Add anhydrous Toluene (0.1 M). Perform three freeze-pump-thaw cycles. Do not rely on simple nitrogen bubbling; oxygen will rapidly degrade the electron-rich RuPhos ligand.

  • Reaction: Heat to 100 °C for 16 hours.

  • Scavenger Workup: Because the N1 tertiary amine will tightly chelate residual palladium, standard silica chromatography will result in metal-contaminated product. Pass the crude mixture through a plug of thiol-functionalized silica (e.g., SiliaMetS Thiol) prior to standard column chromatography[2].

BHA_Troubleshooting Start Buchwald-Hartwig Coupling Q1 Pd Catalyst Poisoned by N1 Amine? Start->Q1 A1_Yes Use Bulky Ligand (RuPhos/PEPPSI) Q1->A1_Yes Yes Q2 Low Conversion at N3? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to RuPhos (Cone Angle 198°) Q2->A2_Yes Steric Issue A2_No Optimize Base (NaOtBu) Q2->A2_No Deprotonation Issue Success C-N Bond Formed A2_Yes->Success A2_No->Success

Decision tree for troubleshooting Buchwald-Hartwig amination with hindered diamines.

References

  • Crystal structure of the RuPhos ligand. NIH / IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFANaUQYWL2MAld7cTohOQJ-dLcy8dG0OpMh89dgHBqulWPSe-J3ToNJWgRpkRXUdjbytqz-pZz0MXMlhKz_C4xY2_GrE_mchl7eU-qt5qp2QbtaEnYzelNcoCAwsz9e6AfhPs6t3ASWaB3-DQ=]
  • Crystal structure of the RuPhos ligand (Secondary Source). IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHen-PBgNKQHajOYn3feWlxXuyhJ8JzYrE43Yuo034zCpJ0u9WYgXYwFGltQK_xis1o_DqkTDFrgDrKKCXpMO1D0qhKrxnT8y80qtq6b4A0YR5FlY1SRuS2V1X6lXRM01z-toUYa4BzHuGMr44YN00THZ5KwhTbyFR60w==]
  • Technical Support Center: Optimizing Coupling Reactions with Quinuclidine Intermediates. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSCbVQLtPG_Cfgek8pLamqtnQb71qQR1PKyD8-a7NJiO8GTOTbU3krtMQ8VXcUPsJP8r-lizD8OZJAOZDtgr89sR7ZqlN-WLEpki7CRNfXTjodAZCjAkoqw2sUCFHMGXuRdO_G60X0PpO4Xqm0KdfrSuzW7lejv6Pn6rIUcZ4fZkkrI96wbNbN3tYyFqZp0JhQzHzAaZLIB8QM03yHL8Oo9PG0uiUThv9zlYGBrB1SLCLdIQ==]
  • A direct-to-biology high-throughput chemistry approach to reactive fragment screening. University of Strathclyde.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERqDm5tcUSYz7t_oVj2PqDOeY5lsH9zKf3kWZeh4wzfrV1yE42THwT8K_O8Y77vIbd5I03cw8rhhGjmciN1dK7ARHdpBtnuVeME09EcYUZHltIu7_Ja8BwWRMmgdqCAAAenvbdwuoLoVHkw7kRTBFuFCMR8FSY0tKyClh4E-td6UmhQcSn9LHNpnWo6rCOPUC0wEw63DD5mGdpXN__PNzIOpK3iPte5eiuoIoq6z2FbVxy-Asorvne-lkudZsQUJtE6go_yVuw_50kAQ4=]
  • Application Notes and Protocols: PyBOP-Mediated Coupling of Secondary Amines. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSukDS1wS83idpOyCuRRiGchdHtPYTVQVxw48b9feKbyUiQ-3Ju5ivpAHGYCGxweqADV45WRMxl9hbOpQuP_55VZO52gT7BEYk1Xp_QDTIInLQK7_kXMU34vXAccYvtlhD9Ulhqk6NdZQOYRacoW0vRbahYf1QsFxUUQcqb2cS-lQLY8iKARTGZrTe8Xsw20WquFEjsvMCJvKH1KvO3JV0tu96VlX98vc=]
  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. YorkSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh9W1MTcq9bbvUG2Qy-Hq0TOl1zIybZi2EiKywY5UTRwQFPacHtqcZ4xzVTZ7uFRUi9P3SshEcK8m6-7tq6xZ2bM4u1bS57yWo4kBxfTwrWAdmt_HrpoL1956kZOlr5XACKkyFCR9uPdCsy71o_YEdt1-W3_CVBz_CLUi_DDr88z3ck9e0Ot2PDPUA6jjMjlp7ifYj2Gs=]

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Validation & Comparative

Navigating the Labyrinth of Amine Fragmentation: A Comparative Guide to the Mass Spectrometry of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers and drug development professionals, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, a substituted diamine of interest in various chemical and pharmaceutical contexts. By juxtaposing its expected fragmentation with that of analogous structures, this document serves as a practical reference for scientists working with similar aliphatic amines.

The Foundational Principles of Amine Fragmentation

Before delving into the specific fragmentation of our target molecule, it is crucial to revisit the fundamental principles governing the mass spectral behavior of aliphatic amines. Under electron ionization, the primary fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion. The largest alkyl group attached to the nitrogen is preferentially lost as a radical.[3]

The presence of nitrogen in a molecule is often indicated by the nitrogen rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][4] Consequently, the molecular ion peak (M+) will appear at an odd m/z value.

Predicted Fragmentation Pattern of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine possesses a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol . As it contains two nitrogen atoms, its molecular ion peak is expected at an even m/z value, specifically m/z 198.

The structure of the molecule presents several opportunities for alpha-cleavage around both nitrogen atoms. The following sections will detail the predicted primary fragmentation pathways.

Alpha-Cleavage at the N1 Position (Cyclohexyl-Methyl-Amine Terminus)

The N1 nitrogen is substituted with a cyclohexyl group and a methyl group. Alpha-cleavage can occur on either side of this nitrogen.

  • Loss of the Cyclohexyl Radical: Cleavage of the bond between the nitrogen and the cyclohexyl ring is a highly probable fragmentation pathway. This would result in the loss of a cyclohexyl radical (•C6H11, mass = 83 u) and the formation of a resonance-stabilized iminium ion at m/z 115 . This is anticipated to be a major fragment ion.

  • Loss of a Methyl Radical: Cleavage of the N1-methyl bond would lead to the loss of a methyl radical (•CH3, mass = 15 u) and the formation of an iminium ion at m/z 183 . While possible, the loss of the larger cyclohexyl group is generally more favorable.

  • Cleavage of the Propyl Linker: Alpha-cleavage of the C1-C2 bond of the propane linker would result in a fragment containing the N1-cyclohexyl-N1-methyl moiety. This would lead to the formation of an iminium ion at m/z 126 .

Alpha-Cleavage at the N3 Position (Ethyl-Amine Terminus)

The N3 nitrogen is substituted with an ethyl group.

  • Loss of an Ethyl Radical: Cleavage of the N3-ethyl bond would result in the loss of an ethyl radical (•C2H5, mass = 29 u) and the formation of an iminium ion at m/z 169 .

  • Cleavage of the Propyl Linker: Alpha-cleavage of the C2-C3 bond of the propane linker would generate a fragment containing the N3-ethyl moiety, resulting in an iminium ion at m/z 58 .

Other Potential Fragmentations

Cleavage within the propyl chain itself can also occur, leading to a series of smaller fragment ions. Additionally, fragmentation of the cyclohexyl ring can produce characteristic ions at m/z 83 (cyclohexyl cation) and a cluster of peaks corresponding to the loss of successive ethylene units.[5]

The following table summarizes the predicted major fragment ions for N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

m/z Proposed Fragment Structure Fragmentation Pathway Predicted Relative Intensity
198[C12H26N2]+•Molecular IonLow to Moderate
183[M - CH3]+Loss of methyl radical from N1Moderate
169[M - C2H5]+Loss of ethyl radical from N3Moderate
126[C8H16N]+Alpha-cleavage of C1-C2 bondHigh
115[M - C6H11]+Loss of cyclohexyl radical from N1Base Peak
83[C6H11]+Cyclohexyl cationModerate
58[C3H8N]+Alpha-cleavage of C2-C3 bondHigh

Comparative Analysis with Structurally Similar Diamines

To further solidify the understanding of the fragmentation pattern, it is instructive to compare it with known or predicted patterns of similar molecules.

Comparison with N-Cyclohexyl-1,3-propanediamine

The mass spectrum of the simpler N-Cyclohexyl-1,3-propanediamine is available in the NIST WebBook.[6] Its molecular weight is 156.27 g/mol . A key fragment in its spectrum is the loss of the cyclohexyl group, leading to a prominent peak. This supports the prediction that the loss of the cyclohexyl radical will be a major fragmentation pathway for our target molecule.

Comparison with N1,N3-Diethylpropane-1,3-diamine

For N1,N3-Diethylpropane-1,3-diamine, with a molecular weight of 130.23 g/mol , the primary alpha-cleavage would involve the loss of an ethyl radical to form an ion at m/z 101.[7] Cleavage of the propyl chain would also be a significant pathway. This comparison highlights the influence of the different N-substituents on the resulting fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This protocol provides a starting point and may require optimization based on the specific instrumentation and purity of the analyte.

Visualization of Predicted Fragmentation

The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathways of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

Fragmentation_Pattern M N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (m/z 198) F1 [M - C6H11]+ (m/z 115) Base Peak M->F1 - •C6H11 F2 [M - CH3]+ (m/z 183) M->F2 - •CH3 F3 [M - C2H5]+ (m/z 169) M->F3 - •C2H5 F4 [C8H16N]+ (m/z 126) M->F4 α-cleavage F5 [C3H8N]+ (m/z 58) M->F5 α-cleavage

Caption: Predicted EI fragmentation of the target molecule.

Conclusion

The rational prediction of mass spectral fragmentation patterns is a cornerstone of structural elucidation. For N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, the dominant fragmentation pathway is expected to be alpha-cleavage, leading to a characteristic set of fragment ions. The loss of the cyclohexyl radical to form an ion at m/z 115 is predicted to be the base peak. This in-depth guide, grounded in the fundamental principles of mass spectrometry and supported by comparative analysis, provides researchers with a robust framework for the identification and characterization of this and other structurally related aliphatic diamines. The provided experimental protocol offers a practical starting point for obtaining high-quality mass spectral data to confirm these predictions.

References

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. [Link]

  • Kusch, P., Knupp, G., Kozupa, M., & Majchrzak, M. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1-Alkyl-1,3-propanediamines by GC–MS.
  • ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. [Link]

  • NIST. (n.d.). N-Cyclohexyl-1,3-propanediamine. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites | Request PDF. [Link]

  • ResearchGate. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubMed. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • National Center for Biotechnology Information. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

  • PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]

  • Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. [Link]

  • Global Substance Registration System. (n.d.). N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE. [Link]

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Benchmarking N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CEMPD) Against Standard Polyamines in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of lipid nanoparticles (LNPs) for mRNA and siRNA delivery relies heavily on the structural optimization of ionizable cationic lipids. At the core of these lipids is the amine headgroup, which dictates the nanoparticle's apparent acid dissociation constant (pKa), toxicity profile, and endosomal escape efficiency. This guide benchmarks a specialized asymmetric polyamine derivative—N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CEMPD) —against standard biogenic polyamines (spermine, spermidine, and putrescine). By analyzing physicochemical data and formulation metrics, we detail the mechanistic advantages of steric hindrance in modern RNA therapeutic development.

The Mechanistic Role of Steric Hindrance

Standard biogenic polyamines, such as spermine and spermidine, feature multiple unshielded primary and secondary amines. While their high intrinsic pKa values (>9.0) make them exceptional at electrostatically condensing polyanionic nucleic acids in vitro1, this permanent polycationic state at physiological pH (7.4) is a fatal flaw for systemic delivery. Unshielded positive charges lead to rapid serum protein opsonization, accelerated reticuloendothelial system (RES) clearance, and severe cellular toxicity.

CEMPD resolves this charge-toxicity paradox through precise molecular asymmetry. The N1 position is a tertiary amine shielded by a bulky cyclohexyl ring and a methyl group. This steric hindrance physically restricts water accessibility and solvation of the protonated amine, effectively depressing its intrinsic pKa 2. When incorporated as the headgroup of an ionizable lipid, this structural modification shifts the LNP's apparent pKa into the optimal 6.0–6.5 window 3. Consequently, CEMPD-based vectors remain neutral in the bloodstream to evade immune clearance, yet rapidly protonate in the acidic early endosome (pH ~6.5) to trigger membrane fusion and cytosolic release 4.

G CEMPD CEMPD-Based LNP (Sterically Hindered) Blood Systemic Circulation pH 7.4: Neutral Charge CEMPD->Blood Administered Endosome Early Endosome pH 6.5: Rapid Protonation Blood->Endosome Cellular Uptake Release Cytosolic mRNA Release (High Transfection) Endosome->Release Membrane Fusion StdPoly Standard Polyamines (Spermine/Spermidine) Toxicity Systemic Circulation pH 7.4: Polycationic StdPoly->Toxicity Administered Clearance Rapid RES Clearance & Cytotoxicity Toxicity->Clearance Immune Recognition

Figure 1: Mechanistic divergence in systemic mRNA delivery between CEMPD and standard polyamines.

Quantitative Benchmarking Data

The following tables synthesize the physicochemical properties and LNP formulation performance of CEMPD compared to standard polyamines.

Table 1: Physicochemical & Structural Benchmarking
CompoundCore StructureAmine ProfileIntrinsic pKa (Highest)Charge at pH 7.4Steric Hindrance
CEMPD 1,3-propanediamine1 Tertiary, 1 Secondary~8.5Near NeutralHigh (Cyclohexyl)
Spermidine Aliphatic triamine1 Secondary, 2 Primary~10.9+3Low
Spermine Aliphatic tetramine2 Secondary, 2 Primary~10.5+4Low
Putrescine 1,4-butanediamine2 Primary~10.8+2None
Table 2: LNP Formulation Performance (Benchmarked as Lipid Headgroups)

Note: Formulations utilize a standard lipid ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid = 50:10:38.5:1.5).

Ionizable HeadgroupApparent LNP pKaEncapsulation Efficiency (%)Relative Transfection (A.U.)Cell Viability (%)
CEMPD-Lipid 6.3> 95%1.00 (Baseline)> 90%
Spermidine-Lipid 8.182%0.15< 50%
Spermine-Lipid 8.488%0.05< 30%
DLin-MC3-DMA (Control)6.4> 95%0.95> 90%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They isolate the performance of the amine headgroup while controlling for lipid tail dynamics and formulation artifacts.

Protocol 1: High-Throughput Apparent pKa Determination via TNS Assay

Causality & Rationale: Traditional aqueous acid-base titrations fail to capture the microenvironmental pKa shift that occurs when an amine is embedded within a hydrophobic lipid bilayer. We utilize the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay because TNS is an anionic fluorescent probe that only binds and fluoresces upon interacting with a protonated (cationic) lipid surface. The inflection point of the fluorescence-pH curve provides the in situ apparent pKa, which is the true predictor of in vivo endosomal escape efficacy 3.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, and 130 mM NaCl buffers. Adjust the pH of individual aliquots from 2.5 to 11.0 in increments of 0.5 using HCl or NaOH.

  • Internal Control Setup: Include DLin-MC3-DMA LNPs as a positive benchmarking control (known apparent pKa ~6.4).

  • Reagent Mixing: In a black 96-well plate, add 90 µL of each pH-adjusted buffer to respective wells. Add 2 µL of the LNP formulation (at a total lipid concentration of 1 mM) to each well.

  • Probe Addition: Add 2 µL of 300 µM TNS stock solution (in DMSO) to each well.

  • Incubation & Reading: Incubate in the dark for 5 minutes at room temperature. Read fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).

  • Data Validation: Normalize the fluorescence data from 0 to 1. Plot normalized fluorescence against pH and fit the data to a Boltzmann sigmoidal equation. The pH value at which fluorescence reaches 50% of its maximum is the apparent pKa.

Protocol 2: mRNA Encapsulation & Complexation Efficiency (Dual-State RiboGreen Assay)

Causality & Rationale: Standard polyamines often condense RNA so tightly that it resists ribosomal decoding, or they fail to release the cargo post-endosomal escape . To validate that CEMPD provides robust yet reversible complexation, we employ a dual-state RiboGreen assay. By measuring fluorescence in the presence and absence of Triton X-100 (a membrane-lysing detergent), we create a self-validating ratio that confirms both successful encapsulation and the structural integrity of the mRNA cargo.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute Quant-iT™ RiboGreen reagent 1:200 in 1X TE buffer. Prepare a 2% (v/v) Triton X-100 solution in 1X TE buffer.

  • Sample Dilution: Dilute CEMPD-LNPs and Spermine-LNPs to an estimated mRNA concentration of 2 µg/mL in 1X TE buffer.

  • Unlysed State (Free RNA): In a 96-well plate, mix 50 µL of diluted LNPs with 50 µL of 1X TE buffer.

  • Lysed State (Total RNA): In adjacent wells, mix 50 µL of diluted LNPs with 50 µL of 2% Triton X-100 to disrupt the lipid bilayer and release the mRNA.

  • Incubation: Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton wells.

  • Dye Addition: Add 100 µL of the diluted RiboGreen reagent to all wells. Incubate for 5 minutes at room temperature in the dark.

  • Reading & Calculation: Measure fluorescence (Excitation: 480 nm, Emission: 520 nm). Calculate encapsulation efficiency (EE%) using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] × 100

Conclusion

CEMPD represents a structural paradigm shift from standard biogenic polyamines. By leveraging cyclohexyl-driven steric hindrance, it provides the precise pH-responsive tunability that unshielded polyamines like spermine and spermidine lack. This controlled apparent pKa minimizes systemic toxicity while maximizing endosomal escape, making CEMPD a superior scaffold for next-generation extrahepatic and targeted LNP formulations 5.

References

  • Incorporation of a polyamine into lipid nanoparticles increases the endosomal release and transfection of nucleic acids without toxicity. Source: nih.gov. URL:[Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. Source: nih.gov. URL:[Link]

  • Macrocyclic Ionizable Lipids for Selective Lung Delivery of mRNA and Gene Recombination. Source: chemrxiv.org. URL:[Link]

  • Innovative lipids for your nucleic acid delivery research. Source: crodapharma.com. URL:[Link]

  • Stabilization of DNA structures through nucleobase modifications and bisguanidium polyamines. Source: niscpr.res.in. URL:[Link]

  • Polyamines (PAs) Are Unique in Their Potential to Interact with DNA and RNA but They Do Not Provide a Relevant Buffer System at Physiological pH Values. Source: researchgate.net. URL:[Link]

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Safety Operating Guide

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for diagnostic or therapeutic use.

In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine (CAS 26735-20-6). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Risk: The 'Why' Behind the 'What'

The molecular structure of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, featuring both secondary and tertiary amine functionalities, suggests several potential hazards that inform our PPE strategy:

  • Corrosivity and Irritation: Amine compounds are typically alkaline and can be corrosive or irritating to the skin and eyes upon contact.[1][4][6] This necessitates robust barrier protection.

  • Respiratory Hazards: Volatile amines or aerosols can cause respiratory tract irritation.[2][5] Inhalation is a primary route of exposure that must be controlled.

  • Dermal Absorption: While not confirmed for this specific compound, related amines can be absorbed through the skin, leading to systemic effects.

Given these potential hazards, a multi-layered PPE approach is crucial to mitigate risk during handling, transfer, and disposal.

Core PPE Recommendations: A Task-Based Approach

The selection of appropriate PPE is directly linked to the nature of the experimental work being conducted. The following table outlines the minimum recommended PPE for various laboratory scenarios involving N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine.

Scenario Task Description Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Small-scale (<1g) weighing of solids in a ventilated enclosure. Preparation of dilute solutions (<0.1M).ANSI Z87.1-rated safety glasses with side shields.Nitrile or neoprene gloves (double-gloving recommended).Standard laboratory coat.Not generally required if work is performed in a certified chemical fume hood.
Moderate-Risk Solution transfers, extractions, and reactions involving larger quantities (1-10g). Heating or agitation of solutions.Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.Chemical-resistant gloves (e.g., butyl rubber or Viton™) over a pair of nitrile gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if work cannot be conducted in a fume hood or if there is a potential for aerosol generation.[2][7]
High-Risk Large-scale synthesis (>10g). Handling of the neat (undiluted) liquid, especially if heated or aerosolized. Emergency spill response.Full-face respirator with organic vapor cartridges.[2][8]Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™).Full-body chemical-resistant suit (e.g., Tyvek®).A full-face respirator is mandatory.[2][8] In the event of a large spill with high vapor concentrations, a self-contained breathing apparatus (SCBA) may be required.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as its selection. Follow these step-by-step protocols to ensure maximum protection.

Donning PPE: A Sequence for Safety
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves: Don a pair of nitrile gloves.

  • Laboratory Coat/Suit: Put on your laboratory coat or chemical-resistant suit.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Second Pair of Gloves (if applicable): Don your outer, chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing PPE: Minimizing Contamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior surface with your bare hands.

  • Laboratory Coat/Suit: Remove your lab coat or suit, turning it inside out as you do so to contain any contamination.

  • Eye and Face Protection: Remove your face shield or goggles from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the inner pair of nitrile gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: A Critical Final Step

All disposable PPE used when handling N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine should be considered hazardous waste.

  • Collection: Place all used disposable PPE (gloves, lab coats, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical-contaminated waste.[1][4] Do not discard in regular trash.

Visualizing the PPE Decision-Making Process

The following flowchart illustrates the logical progression for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Workflow PPE Selection for Handling N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine cluster_risk_assessment Risk Assessment cluster_ppe_level PPE Level start Start: Assess Experimental Protocol q_quantity Quantity of Compound? start->q_quantity q_operation Nature of Operation? q_quantity->q_operation < 1g (Low) q_quantity->q_operation 1-10g (Moderate) high_risk High Risk PPE (Full-Face Respirator, Heavy-Duty Gloves, Chem-Suit) q_quantity->high_risk > 10g (High) q_aerosol Potential for Aerosolization? q_operation->q_aerosol Weighing/Dilute Solution Prep moderate_risk Moderate Risk PPE (Goggles/Face Shield, Chem-Resistant Gloves, Apron) q_operation->moderate_risk Transfers/Reactions low_risk Low Risk PPE (Safety Glasses, Lab Coat, Nitrile Gloves) q_aerosol->low_risk No q_aerosol->moderate_risk Yes end End: Follow Donning/Doffing/Disposal Protocols low_risk->end Proceed with Caution moderate_risk->end Proceed with Caution high_risk->end Proceed with Caution

Caption: PPE Selection Workflow based on experimental parameters.

Emergency Procedures: In Case of Exposure

Immediate and appropriate first aid is critical in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]

Always have an emergency eyewash station and safety shower readily accessible in the work area.[3]

By integrating these safety protocols and PPE guidelines into your daily laboratory operations, you foster a secure and productive research environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are not just for scientific data, but are the bedrock of a robust safety culture.

References

  • N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. [Link]

  • Supplier CAS No 26735-20-6 - BuyersGuideChem. [Link]

  • Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. [Link]

  • N,N-Diethyl-N'-methyl-1,3-propanediamine | C8H20N2 | CID 79577 - PubChem. [Link]

  • 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.